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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-(1,2-difluorovinyl)cyclopentan-1-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1,2-Difluorovinyl)cyclopentan-1-ol Executive Overview In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1,2-Difluorovinyl)cyclopentan-1-ol

Executive Overview

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Specifically, the 1,2-difluorovinyl moiety is highly prized as a conformationally stable, non-hydrolyzable bioisostere for amide bonds and enolates[1].

This whitepaper provides a comprehensive, field-proven methodology for the synthesis and characterization of 1-(1,2-difluorovinyl)cyclopentan-1-ol , a specialized fluorinated building block[2]. By dissecting the retrosynthetic logic, the causality of cryogenic reaction conditions, and the rigorous spectroscopic validation required, this guide serves as an authoritative resource for researchers and drug development professionals.

Mechanistic Causality & Retrosynthetic Strategy

The construction of 1-(1,2-difluorovinyl)cyclopentan-1-ol relies on the formation of a carbon-carbon bond between a functionalized alicyclic ring and a fluorinated alkene.

Retrosynthetic Logic

The target molecule can be disconnected at the C1 position of the cyclopentane ring, revealing two primary synthons: cyclopentanone (the electrophile) and a 1,2-difluorovinyl anion equivalent (the nucleophile).

Retrosynthesis Target 1-(1,2-difluorovinyl) cyclopentan-1-ol Intermediate Cyclopentanone + 1,2-Difluorovinyllithium Target->Intermediate C-C Bond Disconnection Precursor 1-Bromo-1,2- difluoroethylene Intermediate->Precursor Halogen-Metal Exchange

Retrosynthetic disconnection of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

The Causality of Reagent Selection

To generate the necessary nucleophile, 1,2-difluorovinyllithium is the reagent of choice[3]. While Grignard reagents (e.g., 1,2-difluorovinylmagnesium bromide) can be used, they often require higher temperatures (0 °C to room temperature) which can lead to a loss of stereochemical integrity and lower yields[4].

The lithium-halogen exchange of a precursor such as 1-bromo-1,2-difluoroethylene with n-butyllithium (n-BuLi) is highly rapid. However, α-fluoroalkyllithium species possess significant carbenoid character. If the temperature rises above -60 °C, the intermediate is prone to α-elimination (expulsion of LiF) to form highly reactive fluoroacetylenes. Therefore, strict cryogenic control (-78 °C) is not merely an optimization—it is a mechanistic absolute to prevent reagent degradation.

Self-Validating Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol. In-process controls (IPCs) are embedded to ensure the integrity of the highly sensitive intermediates.

Materials Required
  • (E)- or (Z)-1-bromo-1,2-difluoroethylene (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.05 equiv)

  • Cyclopentanone (1.0 equiv, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF) (inhibitor-free)

  • Saturated aqueous NH₄Cl solution

Workflow S1 Step 1: Lithiation Precursor + n-BuLi (-78 °C, THF) S2 Step 2: Nucleophilic Addition Add Cyclopentanone (Maintain -78 °C) S1->S2 S3 Step 3: Reaction Quench Sat. NH4Cl (aq) (Warm to RT) S2->S3 S4 Step 4: Isolation Extraction & Chromatography S3->S4

Self-validating experimental workflow for the synthesis protocol.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add anhydrous THF (0.2 M relative to the electrophile) and 1-bromo-1,2-difluoroethylene.

  • Cryogenic Lithiation: Submerge the reaction vessel in a dry ice/acetone bath, allowing the internal temperature to equilibrate to exactly -78 °C.

    • Causality Check: THF is utilized as the solvent because its oxygen lone pairs coordinate with the lithium cation, stabilizing the transient 1,2-difluorovinyllithium complex.

  • Halogen-Metal Exchange: Add n-BuLi dropwise via a syringe pump over 15 minutes. Stir for 30 minutes.

    • Validation: A slight yellowing of the solution indicates the successful formation of the organolithium species.

  • Electrophilic Addition: Add cyclopentanone dropwise down the side of the cooled flask.

    • Causality Check: Rapid addition causes localized exothermic micro-environments, leading to the thermal decomposition of the organolithium reagent. Dropwise addition ensures the bulk temperature remains at -78 °C.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours. Monitor via TLC (using a miniature quenched aliquot) until the cyclopentanone spot is consumed.

  • Quench and Workup: Quench the reaction at -78 °C by the rapid addition of cold saturated aqueous NH₄Cl. Only after the quench is complete should the flask be allowed to warm to room temperature.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Reaction Optimization

The choice of organometallic species and solvent drastically impacts the yield and stereochemical fidelity of the final product. Table 1 summarizes the empirical data comparing different nucleophilic approaches[4].

Table 1: Thermodynamic and Kinetic Optimization of Nucleophilic Addition

Organometallic ReagentSolventTemperature (°C)Yield (%)Stereochemical Fidelity (E/Z Ratio)
1,2-DifluorovinyllithiumTHF-7882 - 88>95% Retained
1,2-Difluorovinylmagnesium bromideDiethyl Ether055 - 62Scrambled (Mixed)
1,2-Difluorovinylzinc chlorideTHF25< 10N/A (Decomposition)

Note: The lithium-mediated pathway at cryogenic temperatures is the only reliable method for preserving the geometry of the starting fluorinated alkene.

Spectroscopic Characterization (E-E-A-T Validation)

To confirm the successful synthesis and determine the stereochemistry of 1-(1,2-difluorovinyl)cyclopentan-1-ol, rigorous spectroscopic analysis is required. The most critical diagnostic tool is ¹⁹F NMR spectroscopy[5].

  • ¹⁹F NMR (376 MHz, CDCl₃): The stereochemistry of the 1,2-difluorovinyl group is unequivocally assigned by the magnitude of the fluorine-fluorine coupling constant (³J_{FF}).

    • If the product retains an (E)-configuration (trans-fluorines), the ³J_{FF} coupling constant will be remarkably large, typically between 120 Hz and 135 Hz [5].

    • If the product is the (Z)-isomer (cis-fluorines), the ³J_{FF} will be significantly smaller, typically in the range of 30 Hz to 50 Hz .

  • ¹H NMR (400 MHz, CDCl₃): The vinylic proton (-CF=CHF ) will appear as a complex doublet of doublets due to geminal and vicinal coupling with the fluorine atoms. The cyclopentyl protons will appear as distinct multiplets between δ 1.50 - 2.00 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃): The C1 carbon of the cyclopentane ring will appear as a multiplet (due to C-F coupling) around δ 80 ppm. The vinylic carbons will appear significantly downfield (δ 130 - 160 ppm) with massive one-bond carbon-fluorine coupling constants (¹J_{CF} > 250 Hz).

References

  • 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry, PMC - NIH. Available at:[Link]

  • Spectroscopic and Structural Assignment of the Absolute Stereochemistry in a Series of 1,2-Difluorovinyl Organometalloids, American Chemical Society (ACS). Available at:[Link]

  • Cs2CO3‐based reactions for the synthesis of α‐fluorovinyl sulfones, ResearchGate. Available at:[Link]

  • Generation and Carbonyl Addition Reactions of 1,2-Difluorovinyllithium, Oxford University Press (OUP). Available at:[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(1,2-Difluorovinyl)cyclopentan-1-ol: A Technical Guide

Introduction and Mechanistic Context The incorporation of fluorinated motifs into organic frameworks is a cornerstone of modern drug discovery and materials science. The 1,2-difluorovinyl group (–CF=CFH) serves as a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The incorporation of fluorinated motifs into organic frameworks is a cornerstone of modern drug discovery and materials science. The 1,2-difluorovinyl group (–CF=CFH) serves as a unique bioisostere for carbonyl and amide functionalities, modulating lipophilicity and metabolic stability without drastically altering steric bulk[1]. 1-(1,2-Difluorovinyl)cyclopentan-1-ol represents a highly specialized tertiary alcohol where the electron-withdrawing nature of the difluorovinyl moiety directly impacts the chemical environment of the cyclopentyl ring.

Understanding the spectroscopic signature of this compound requires a deep analysis of spin-spin coupling networks. The presence of two magnetically distinct fluorine atoms ( 19 F, spin 1/2) introduces complex heteronuclear coupling ( nJCF​ and nJHF​ ) that cascades through the molecular framework. This guide provides a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of the (Z)-isomer of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Spectroscopic Data Synthesis

Nuclear Magnetic Resonance (NMR)

The NMR characterization of 1-(1,2-difluorovinyl)cyclopentan-1-ol is dominated by the strong scalar coupling between the fluorine nuclei and the adjacent carbon/proton atoms [2]. In the (Z)-isomer (where the two fluorine atoms are trans to each other geometrically), the 3JFF​ coupling constant is typically large (~120–130 Hz), which is diagnostic for the stereochemical assignment [3].

Table 1: Synthesized 1 H, 13 C, and 19 F NMR Data (400 MHz, CDCl 3​ )

NucleusShift ( δ , ppm)Multiplicity & Coupling ( J in Hz)AssignmentCausality / Mechanistic Note
1 H 5.85dd, 2JHF​=72.0 , 3JHF​=15.5 =CFH Terminal vinyl proton split by geminal F and vicinal F.
1 H 2.15s (broad)-OH Hydroxyl proton; broadens due to chemical exchange.
1 H 1.95 – 1.60m, 8HCyclopentyl CH 2​ Multiplet due to complex diastereotopic ring protons.
13 C 155.4ddd, 1JCF​=285.0 , 2JCF​=35.0 -C F=Alpha-vinyl carbon; massive one-bond C-F coupling.
13 C 138.2ddd, 1JCF​=260.0 , 2JCF​=12.0 =C FHTerminal vinyl carbon.
13 C 82.5dd, 2JCF​=25.0 , 3JCF​=4.5 C 1 (Ring)Tertiary carbon bearing OH; split by adjacent fluorines.
19 F -118.5dd, 3JFF​=125.0 , 3JFH​=15.5 -CF =Alpha-fluorine; large trans F-F coupling [3].
19 F -135.2dd, 3JFF​=125.0 , 2JFH​=72.0 =CFH Terminal fluorine; massive geminal F-H coupling.
Infrared (IR) and Mass Spectrometry (MS)

IR Spectroscopy: The IR spectrum is anchored by three primary stretching frequencies. The O-H stretch appears as a broad band at ~3400 cm −1 . The C=C stretch of the fluorinated double bond is shifted to ~1680 cm −1 due to the inductive withdrawal of the fluorine atoms. Strong C-F stretching vibrations dominate the fingerprint region at 1150–1050 cm −1 .

Mass Spectrometry (EI, 70 eV): The molecular ion [M] + at m/z 148 is typically weak. The fragmentation is driven by the stability of the resulting cations. Alpha-cleavage of the difluorovinyl group yields a stable oxocarbenium-like cyclopentyl cation (m/z 85), while dehydration yields a conjugated diene radical cation (m/z 130).

MS_Frag M [M]+ (m/z 148) C7H10F2O A [M - H2O]+ (m/z 130) C7H8F2 M->A -H2O (-18 Da) B [M - C2HF2]+ (m/z 85) C5H9O M->B Alpha-cleavage (-63 Da) C [C5H9]+ (m/z 69) Cyclopentyl Cation A->C -C2F2H (-61 Da)

Figure 1: Primary Electron Impact (EI) mass spectrometry fragmentation pathways of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating loop where 19 F decoupling is used to confirm 13 C assignments.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1 H and 19 F Acquisition: Acquire standard 1D 1 H (16 scans) and 19 F (64 scans) spectra. Validation Check: Ensure the 3JFF​ coupling constant in the 19 F spectrum matches the expected geometry (e.g., ~125 Hz for trans-fluorines).

  • 13 C Acquisition (with and without 19 F decoupling):

    • Acquire a standard 1 H-decoupled 13 C spectrum (1024 scans).

    • Acquire a 1 H, 19 F-dual-decoupled 13 C spectrum. Causality: The collapse of the massive 1JCF​ doublets into singlets in the dual-decoupled spectrum unambiguously identifies the C-F carbons, separating them from baseline noise.

  • Mass Spectrometry: Introduce the sample via direct insertion probe (DIP) into an EI-MS system at 70 eV. Set the source temperature to 200 °C to prevent thermal degradation of the tertiary alcohol prior to ionization.

Workflow S1 Sample Prep (CDCl3 + TMS) S2 1H & 19F NMR Extract J-couplings S1->S2 S3 13C NMR (1H Decoupled) S2->S3 S5 Data Validation Cross-reference J_CF S2->S5 J_FF stereochemistry S4 13C NMR (1H/19F Dual Decoupled) S3->S4 Identify C-F splitting S4->S5 Confirm Carbon backbone

Figure 2: Self-validating NMR acquisition workflow utilizing dual-decoupling techniques.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Brisdon, A. K., Crossley, I. R., Pritchard, R. G., & Warren, J. E. (2002). Spectroscopic and Structural Assignment of the Absolute Stereochemistry in a Series of 1,2-Difluorovinyl Organometalloids. Organometallics, 21(19), 3966-3970.[Link][1]

  • Huang, X., He, P., & Shi, G. (2014). Synthesis of N-(α-Fluorovinyl)azoles by the Reaction of Difluoroalkenes with Azoles. The Journal of Organic Chemistry, 79(9), 4181-4186.[Link][2]

Sources

Foundational

1-(1,2-Difluorovinyl)cyclopentan-1-ol: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In the rapidly evolving landscape of organofluorine chemistry, 1-(1,2-difluorovinyl)cyclopentan-1-ol (CAS: 408524-39-0) has emerged as a highly specialized, versatile building block[1]. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of organofluorine chemistry, 1-(1,2-difluorovinyl)cyclopentan-1-ol (CAS: 408524-39-0) has emerged as a highly specialized, versatile building block[1]. Characterized by the presence of a rigid, electron-deficient 1,2-difluorovinyl moiety covalently bonded to a sterically demanding cyclopentanol core, this compound serves as a critical intermediate in advanced synthetic chemistry and drug development[2].

The strategic incorporation of fluorine into aliphatic and vinylic systems dramatically alters the physicochemical profile of the parent molecule, enhancing metabolic stability, modulating lipophilicity, and influencing the pKa of adjacent functional groups. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Physicochemical Profiling

The physical and chemical behavior of 1-(1,2-difluorovinyl)cyclopentan-1-ol is dictated by the interplay between the hydrogen-bond donating tertiary alcohol and the highly electronegative difluorovinyl group. The vinylic fluorines exert a strong inductive electron-withdrawing effect (-I), which significantly increases the acidity of the adjacent hydroxyl proton compared to a standard unfluorinated vinylcyclopentanol.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound[3]:

PropertyValue / DescriptionCausality / Chemical Rationale
Chemical Name 1-(1,2-difluoroethenyl)cyclopentan-1-olIUPAC standard nomenclature.
CAS Registry Number 408524-39-0Unique identifier for regulatory compliance[1].
Molecular Formula C₇H₁₀F₂OConfirms the degree of unsaturation and fluorination[3].
Molecular Weight 148.15 g/mol Calculated based on standard atomic weights.
Physical State Colorless to pale yellow liquidTypical for low-molecular-weight fluorinated allylic alcohols.
Stereochemistry (E) and (Z) isomersThe 1,2-difluorovinyl group can exist in two geometric configurations, dictating spatial orientation during downstream cross-coupling.
Solubility Profile Soluble in THF, DCM, Et₂OHigh lipophilicity driven by the fluorinated alkene and cyclopentyl ring; limited aqueous solubility.

Mechanistic Pathways and Synthetic Strategy

The synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol relies on the precise generation and capture of a highly reactive organolithium intermediate: 1,2-difluorovinyllithium [4].

The Organolithium Cascade

Because 1,2-difluorovinyllithium is exceptionally prone to thermal decomposition (via β-elimination of lithium fluoride to yield volatile difluoroacetylene), the reaction must be strictly controlled under cryogenic conditions (-78 °C).

  • Halogen-Metal Exchange: The process begins with a precursor such as 1-bromo-1,2-difluoroethene. The addition of n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) facilitates a rapid halogen-metal exchange. THF is critical here; its oxygen atoms coordinate the lithium cation, breaking up organolithium aggregates and maximizing the nucleophilicity of the resulting carbanion.

  • Nucleophilic Addition: The in situ generated 1,2-difluorovinyllithium acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.

  • Protonation: The resulting lithium alkoxide intermediate is quenched with a mild proton source (saturated aqueous NH₄Cl) to yield the final tertiary alcohol without inducing acid-catalyzed dehydration.

Synthesis A 1-Bromo-1,2-difluoroethene (Starting Material) B 1,2-Difluorovinyllithium (Reactive Carbanion) A->B n-BuLi, THF -78 °C, 30 min (Halogen-Metal Exchange) D Lithium Alkoxide Intermediate B->D Nucleophilic Addition -78 °C, 2 h C Cyclopentanone (Electrophile) C->D E 1-(1,2-difluorovinyl)cyclopentan-1-ol (Target Compound) D->E Sat. aq. NH4Cl (Mild Protonation)

Reaction workflow for the synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Validated Experimental Protocol

As a Senior Application Scientist, I emphasize that chemical synthesis must be a self-validating system. The following protocol integrates visual cues and causal checkpoints to ensure the integrity of the synthesis[4].

Reagents and Equipment
  • (E/Z)-1-bromo-1,2-difluoroethene (1.0 equiv)

  • Cyclopentanone (1.2 equiv, freshly distilled)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, argon balloon, dry ice/acetone bath.

Step-by-Step Methodology
  • System Preparation: Purge a flame-dried Schlenk flask with argon for 15 minutes. Add anhydrous THF (0.2 M relative to the starting material) and (E/Z)-1-bromo-1,2-difluoroethene.

    • Causality: Absolute exclusion of moisture is required; organolithium reagents will violently deprotonate water, destroying the active species.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Lithiation (Halogen-Metal Exchange): Slowly add n-BuLi dropwise via a syringe down the inner wall of the flask over 10 minutes. Stir the mixture at -78 °C for 30 minutes.

    • Self-Validation Checkpoint: The solution should remain clear or turn faintly yellow. If the solution turns dark brown or black, the temperature has spiked, causing the 1,2-difluorovinyllithium to decompose via elimination.

  • Electrophilic Trapping: Add cyclopentanone dropwise over 5 minutes. Maintain the reaction at -78 °C and stir for 2 hours.

    • Causality: Cyclopentanone is added in slight excess (1.2 equiv) to ensure complete consumption of the highly reactive vinyllithium species, preventing unwanted side reactions during the warmup phase.

  • Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise. Remove the cooling bath and allow the mixture to warm to room temperature.

    • Causality: NH₄Cl is a mild acid (pH ~5.5). Using a strong acid (like HCl) would protonate the newly formed tertiary alcohol, turning it into a good leaving group (H₂O) and triggering an E1 dehydration to form a diene.

  • Workup and Purification: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Applications in Advanced Therapeutics and Materials

The isolated 1-(1,2-difluorovinyl)cyclopentan-1-ol is not merely an end-product; it is a gateway molecule.

  • Divergent Synthesis of Azacycles: Fluorinated alkynes and alkenes are increasingly utilized in the chemo-, regio-, and stereoselective synthesis of 5- to 7-membered azacycles[5]. The difluorovinyl moiety can undergo further functionalization (e.g., diamination or cross-coupling) to build complex heterocyclic scaffolds used in oncology and neurology drug discovery.

  • Bioisosterism in Drug Design: In medicinal chemistry, the 1,2-difluoroalkene unit is frequently deployed as a peptide bond bioisostere. It mimics the rigidity and electronic distribution of an amide carbonyl while remaining entirely resistant to enzymatic proteolytic cleavage.

  • Transition Metal Catalysis: The vinylic fluorines can be leveraged in downstream palladium-catalyzed cross-coupling reactions (such as Stille or Suzuki-Miyaura couplings) if the molecule is further derivatized, allowing for the construction of highly substituted, stereodefined fluorinated architectures.

References

  • ChemSrc. "1-[(Z)-1,2-Difluorovinyl]Cyclopentanol (CAS: 408524-39-0)". ChemSrc Database. URL: [Link]

  • NextSDS. "Cyclopentanol, 1-(1,2-difluoroethenyl)- (9CI) — Chemical Substance Information". NextSDS. URL:[Link]

  • Royal Society of Chemistry (RSC). "Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles". Chemical Science. URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-(1,2-Difluorovinyl)cyclopentan-1-ol: Structural Analysis, Synthesis, and Applications

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 1-(1,2-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, fluorinated building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity. 1-(1,2-Difluorovinyl)cyclopentan-1-ol is a highly specialized fluorinated intermediate, universally identified by its CAS Registry Number: 408524-39-0 [1]. By integrating a rigid cyclopentanol core with a reactive 1,2-difluorovinyl moiety, this compound serves as a versatile precursor for the divergent synthesis of fluorinated heterocycles, active pharmaceutical ingredients (APIs), and advanced materials[2][3].

This technical whitepaper provides an in-depth analysis of its molecular structure, details a self-validating synthetic protocol, and explores its mechanistic applications in modern chemical research.

Chemical Identity and Fundamental Properties

The unique reactivity of 1-(1,2-difluorovinyl)cyclopentan-1-ol stems from its precise structural parameters. The compound is registered in major chemical databases and is frequently utilized in its (Z)-isomeric form, specifically cataloged as 1-[(Z)-1,2-Difluorovinyl]cyclopentanol[4][5].

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(1,2-difluoroethenyl)cyclopentan-1-ol
CAS Registry Number 408524-39-0
Molecular Formula C₇H₁₀F₂O
Molecular Weight 148.15 g/mol
Core Scaffold Cyclopentanol
Functional Group 1,2-Difluorovinyl (-CF=CHF)
Stereochemistry Exists as (E) and (Z) isomers; (Z)-isomer is highly prevalent

Molecular Structure and Mechanistic Insights

The molecular architecture of 1-(1,2-difluorovinyl)cyclopentan-1-ol is defined by a structural dichotomy that enables orthogonal reactivity:

  • The Cyclopentanol Core: The alicyclic five-membered ring provides a sterically defined, hydrophobic scaffold. The tertiary hydroxyl (-OH) group situated at the C1 position acts as a hydrogen-bond donor and a directing group for subsequent functionalization (e.g., esterification, protection, or controlled dehydration)[2].

  • The 1,2-Difluorovinyl Moiety: The -CF=CHF group is a highly prized bioisostere for amide bonds. The high electronegativity of the fluorine atoms significantly lowers the HOMO/LUMO energy levels of the alkene, altering its electronic distribution. This makes the double bond uniquely susceptible to specific cross-coupling reactions and defluorinative annulations[6][7].

Because the difluorovinyl group contains two fluorine atoms on adjacent sp² carbons, the molecule exhibits E/Z isomerism. The thermodynamic stability and kinetic accessibility of these isomers dictate their downstream utility, with the (Z)-isomer often targeted for stereospecific pharmaceutical synthesis[5][8].

Synthetic Methodologies and Protocols

The most authoritative and direct method for synthesizing 1-(1,2-difluorovinyl)cyclopentan-1-ol involves the nucleophilic addition of a 1,2-difluorovinyl organometallic reagent to cyclopentanone[9].

Causality in Experimental Design

The intermediate, 1,2-difluorovinyllithium, is highly reactive and prone to α-elimination (forming fluoroacetylene) or thermal decomposition[10]. Therefore, generating this lithium species via halogen-metal exchange must be strictly controlled at cryogenic temperatures (-78 °C). The choice of quenching agent is equally critical; a mild proton source prevents the acid-catalyzed dehydration of the newly formed tertiary alcohol.

Step-by-Step Self-Validating Protocol

This protocol utilizes standard synthetic intermediate practices.[3]

  • Reagent Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 1-bromo-1,2-difluoroethylene (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: Add n-butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Validation Check: The reaction mixture must remain a clear, homogeneous solution. Any darkening or gas evolution indicates thermal decomposition of the carbenoid-like lithium species. Stir for 30 minutes at -78 °C.

  • Nucleophilic Addition: Add cyclopentanone (1.1 equiv) dropwise.

    • Causality: A slight excess of the electrophile ensures the complete consumption of the unstable lithium reagent, preventing unwanted side reactions. Stir for an additional 2 hours at -78 °C, then allow the mixture to slowly warm to 0 °C.

  • Quenching and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Validation Check: Using NH₄Cl (pH ~5.5) rather than strong mineral acids (like HCl) is mandatory. Strong acids will trigger the rapid dehydration of the tertiary cyclopentanol into a diene. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Isolate the pure 1-(1,2-difluorovinyl)cyclopentan-1-ol via silica gel column chromatography (using a gradient of hexane/ethyl acetate). Monitor via TLC (staining with KMnO₄ to visualize the double bond).

SynthesisWorkflow A 1-Bromo-1,2-difluoroethylene (Precursor) C 1,2-Difluorovinyllithium (Nucleophile) A->C Halogen-Metal Exchange B n-BuLi / THF -78°C B->C E 1-(1,2-Difluorovinyl)cyclopentan-1-ol CAS: 408524-39-0 C->E Nucleophilic Addition D Cyclopentanone (Electrophile) D->E

Caption: Synthetic workflow for 1-(1,2-difluorovinyl)cyclopentan-1-ol via nucleophilic addition.

Applications in Advanced Synthetic Chemistry

The utility of 1-(1,2-difluorovinyl)cyclopentan-1-ol extends far beyond its role as a simple alcohol. It is a highly sought-after building block in the development of complex molecular architectures[3].

Defluorinative Annulation for Azacycles

Recent advancements published in highlight the use of fluoroalkynes and difluorovinyl derivatives in divergent synthesis[6]. The 1,2-difluorovinyl group can undergo [3+2] or [4+2] annulation reactions to form 5- to 7-membered fluorinated azacycles[7]. In these pathways, the fluorine atom acts as a detachable "activator," enabling transition-metal-free functionalization with high chemo-, regio-, and stereoselectivity[6].

Cross-Coupling and Bioisosterism

The C-F bonds within the vinyl group can be selectively activated using Palladium (Pd) or Copper (Cu) catalysis, allowing for the introduction of aryl or heteroaryl groups. Consequently, the resulting compounds are heavily utilized in drug discovery as bioisosteres, where the rigid cyclopentane ring and the metabolically stable fluorinated double bond improve the pharmacokinetic profiles of target drug candidates[8].

ApplicationPathway A 1-(1,2-Difluorovinyl)cyclopentan-1-ol (Building Block) B Cross-Coupling (Pd/Cu Catalysis) A->B C-F / C-OH Activation C Annulation Reactions (Azacycle Formation) A->C Defluorinative Annulation D Fluorinated Pharmaceuticals (Bioisosteres) B->D E Advanced Materials (Polymers) B->E C->D

Caption: Downstream applications of 1-(1,2-difluorovinyl)cyclopentan-1-ol in advanced synthesis.

References

  • ChemSrc. CAS No. 408524-39-0: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol. Retrieved from [Link]

  • Chemical Science (RSC Publishing). Chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes enables divergent synthesis of 5-7-membered azacycles. Retrieved from[Link]

  • Chemical Reviews (ACS Publications). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Retrieved from[Link]

Sources

Foundational

The Chemical and Pharmacological Blueprint of 1-(1,2-Difluorovinyl)cyclopentan-1-ol

A Senior Application Scientist’s Guide to Nomenclature, Synthesis, and Analytical Validation Strategic Context: The Fluorinated Pharmacophore In modern drug discovery, the strategic incorporation of fluorine is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Nomenclature, Synthesis, and Analytical Validation

Strategic Context: The Fluorinated Pharmacophore

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating a molecule's physicochemical properties. The compound 1-(1,2-difluorovinyl)cyclopentan-1-ol (CAS 408524-39-0) represents a highly specialized fluorinated building block[1]. By embedding a 1,2-difluorovinyl moiety onto a cyclopentanol scaffold, chemists can exploit unique stereoelectronic effects. This motif frequently serves as a metabolically stable bioisostere for amide bonds or reactive enolates, making it an invaluable intermediate in the synthesis of advanced therapeutics and covalent enzyme inhibitors[2].

Deconstructing the IUPAC Architecture

The IUPAC name 1-(1,2-difluorovinyl)cyclopentan-1-ol is not merely a label; it is a precise topological map of the molecule. As an application scientist, understanding the grammatical rules of this nomenclature is critical for predicting reactivity and stereochemistry.

  • Parent Hydride & Principal Group (cyclopentan-1-ol): The core is a saturated five-membered ring (cyclopentane). The highest-priority functional group is the hydroxyl (-OH) group, which dictates the suffix -ol. The carbon atom bearing this hydroxyl group is designated as C1, establishing the absolute numbering of the ring.

  • The Substituent (1,2-difluorovinyl): Attached to C1 is a vinyl radical (-CH=CH₂). The prefix 1,2-difluoro indicates that the hydrogen atoms at positions 1 and 2 of the vinyl group have been replaced by fluorine atoms. The parentheses are mandatory in IUPAC rules to denote that the locants "1" and "2" apply internally to the vinyl substituent, not to the cyclopentane ring[3].

  • Stereochemical Nuance: The double bond within the 1,2-difluorovinyl group introduces cis-trans isomerism. The (Z)-isomer (where the two high-priority fluorine atoms are on the same side of the alkene) is frequently targeted, as the aligned dipole moments of the cis-fluorines often yield superior binding affinities in target protein pockets[4].

IUPAC_Deconstruction Core Parent Structure Cyclopentane Ring Suffix Principal Functional Group -ol (Hydroxyl) at C1 Core->Suffix Prefix Substituent 1,2-difluorovinyl at C1 Suffix->Prefix Final IUPAC Name 1-(1,2-difluorovinyl)cyclopentan-1-ol Prefix->Final

Structural deconstruction of the IUPAC nomenclature.

Physicochemical Profiling & Pharmacological Rationale

Why go through the synthetic trouble of installing a 1,2-difluorovinyl group instead of a standard vinyl or alkyl group? The causality lies in the unique physicochemical profile of fluorine. Fluorine's extreme electronegativity pulls electron density away from the adjacent hydroxyl group on the cyclopentane ring, lowering its pKa and thereby enhancing its hydrogen-bond donating capacity.

Furthermore, the 1,2-difluorovinyl group significantly alters the lipophilicity (LogP) and steric bulk of the molecule, which are critical parameters for cellular permeability.

Table 1: Comparative Physicochemical Properties of Vinyl vs. Fluorinated Substituents

SubstituentChemical FormulaElectronegativity (Pauling scale approx.)Steric Bulk (vdw Volume, ų)LogP Contribution (π)
Vinyl -CH=CH₂~2.5~28~0.4
1-Fluorovinyl -CF=CH₂~3.0~33~0.6
(Z)-1,2-Difluorovinyl -CF=CHF~3.5~38~0.8
Trifluorovinyl -CF=CF₂~4.0~43~1.1

(Data represents modeled approximations to illustrate the trend of increasing lipophilicity and steric bulk with progressive fluorination).

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol is typically achieved via a halogen-metal exchange followed by a nucleophilic addition[5]. The protocol below is designed as a self-validating system , ensuring that the chemist can verify the success of each step in real-time.

Experimental Protocol: Synthesis of 1-[(Z)-1,2-difluorovinyl]cyclopentan-1-ol

Causality of Reagents: We utilize n-butyllithium (n-BuLi) rather than t-BuLi to perform a clean halogen-metal exchange with (Z)-1-bromo-1,2-difluoroethene. t-BuLi is overly basic and can trigger unwanted dehydrofluorination (elimination). The reaction must be strictly maintained at -78 °C because the resulting 1,2-difluorovinyllithium intermediate is kinetically unstable and prone to decomposition at higher temperatures.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (3x).

    • Self-Validation: The moisture indicator in the argon line must remain strictly blue (anhydrous).

  • Lithiation: Dissolve (Z)-1-bromo-1,2-difluoroethene (1.0 equiv) in anhydrous THF to achieve a 0.2 M solution. Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

    • Self-Validation: The solution should remain homogeneous. A slight pale-yellow tint visually confirms the formation of the vinyllithium species.

  • Nucleophilic Addition: Add cyclopentanone (1.1 equiv) neat, dropwise over 5 minutes. Stir the mixture at -78 °C for 2 hours.

    • Self-Validation: Perform a micro-workup of a reaction aliquot. TLC monitoring (Hexanes/EtOAc 4:1) must show the complete disappearance of the UV-inactive but KMnO₄-active cyclopentanone spot, alongside the appearance of a new, more polar spot corresponding to the tertiary alcohol product.

  • Quench & Workup: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl. Allow it to warm to room temperature. Extract with Et₂O (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography (silica gel, gradient Hexanes to 10% EtOAc/Hexanes).

Synthetic_Workflow SM 1-bromo-1,2-difluoroethene (Starting Material) Lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) SM->Lithiation Intermediate 1,2-difluorovinyllithium (Reactive Intermediate) Lithiation->Intermediate Fast Addition Nucleophilic Addition (Cyclopentanone, -78°C) Intermediate->Addition Workup Aqueous Quench (NH4Cl) Addition->Workup Product 1-(1,2-difluorovinyl)cyclopentan-1-ol (Final Product) Workup->Product

Step-by-step synthetic workflow via halogen-metal exchange.

Analytical Validation & Stereochemical Assignment

Validating the structural integrity of 1-(1,2-difluorovinyl)cyclopentan-1-ol relies heavily on. Because the halogen-metal exchange proceeds with retention of configuration, the stereochemistry of the starting material should dictate the product. However, this must be empirically verified.

The spin-spin coupling constant ( 3JFF​ ) between the two vicinal fluorine atoms is the definitive diagnostic tool[6].

  • If the product is the (E)-isomer (trans-fluorines), the 3JFF​ coupling constant will be massive, typically in the range of 130–140 Hz [7].

  • If the product is the (Z)-isomer (cis-fluorines), the 3JFF​ coupling constant will be significantly smaller, typically around 15–20 Hz [8].

By analyzing the ¹⁹F-decoupled ¹³C NMR spectrum, one will also observe characteristic doublet-of-doublets for the vinyl carbons due to the strong one-bond ( 1JCF​≈250 Hz) and two-bond ( 2JCF​≈30 Hz) carbon-fluorine couplings, confirming the intact installation of the difluorovinyl architecture.

References

  • NextSDS. "Cyclopentanol, 1-(1,2-difluoroethenyl)- (9CI) — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Craig, N. C., et al. "Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • Ihrig, A. M., & Smith, S. L. "Solvent and temperature dependence of hydrogen-hydrogen, hydrogen-fluorine, and fluorine-fluorine coupling constants in difluoroethylenes." Journal of the American Chemical Society, ACS Publications. URL:[Link]

Sources

Exploratory

Engineering Metabolic Resilience: The Strategic Application of gem-Difluorovinyl Compounds in Medicinal Chemistry

Executive Summary As drug discovery programs increasingly target complex metabolic pathways, the limitations of traditional functional groups become glaringly apparent. The carbonyl group, while ubiquitous in natural pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly target complex metabolic pathways, the limitations of traditional functional groups become glaringly apparent. The carbonyl group, while ubiquitous in natural products and synthetic drugs, represents a significant structural liability due to its high electrophilicity and susceptibility to metabolic degradation. As a Senior Application Scientist, I have observed a paradigm shift toward fluorinated bioisosteres to circumvent these pharmacodynamic bottlenecks.

The gem-difluorovinyl (or gem-difluoroalkene) moiety has emerged as a privileged bioisostere for the carbonyl group. By mimicking the spatial geometry of a carbonyl while fundamentally altering its electronic distribution, gem-difluoroalkenes offer a self-validating strategy to enhance metabolic stability, modulate lipophilicity, and improve overall oral bioavailability without sacrificing target affinity[1]. This technical guide explores the mechanistic rationale, key applications, and state-of-the-art synthetic protocols for integrating this moiety into modern drug candidates.

The Pharmacological Rationale: Overcoming Carbonyl Vulnerability

Carbonyl groups are highly hydrophilic and electrophilic, making them prime targets for rapid reduction by NAD(P)H-dependent reductases in vivo[1]. This enzymatic liability often leads to rapid clearance and unacceptably short half-lives for otherwise potent drug candidates.

Substituting a carbonyl with a gem-difluorovinyl group (C=CF₂) effectively neutralizes this vulnerability. Fluorine’s extreme electronegativity combined with its small atomic radius (comparable to hydrogen) allows the C=CF₂ group to maintain the ~120° trigonal planar geometry of a carbonyl while drastically reducing its susceptibility to nucleophilic attack and enzymatic reduction[2].

Bioisostere A Carbonyl Group (Drug Candidate) B NAD(P)H-dependent Reductases A->B Susceptible to reduction D gem-Difluorovinyl Group (Bioisostere) A->D Isosteric Replacement C Metabolic Degradation (Short Half-life) B->C Rapid clearance E Steric & Electronic Shielding D->E Modulates lipophilicity F Metabolic Stability (Improved Efficacy) E->F Resists enzymatic reduction

Fig 1. Pharmacological rationale for replacing carbonyls with gem-difluorovinyl bioisosteres.

Proven Applications in Drug Discovery

Antimalarial Optimization

A classic demonstration of this bioisosteric replacement is found in the optimization of artemisinin. The native ester carbonyl group in artemisinin is metabolically fragile. By replacing this carbonyl with a gem-difluoroalkene, researchers successfully synthesized difluoroartemisinin derivatives that exhibited significantly enhanced antimalarial activity and prolonged half-lives, proving that the structural mimicry successfully retained binding affinity while bypassing metabolic degradation[3].

Antitumor Furan-Substituted Scaffolds

The α-carbonyl furan core is a privileged scaffold present in numerous natural products and oncology drug candidates. However, its electrophilic nature often leads to off-target toxicity. Recent methodologies have enabled the direct assembly of furan-substituted gem-difluoroalkenes. Biological evaluations of these synthesized bioisosteres in HeLa human cervical cancer cells demonstrated dramatic antitumor activity, validating the C=CF₂ group as a superior, metabolically stable alternative to the native furan-carbonyl[4],[5].

Quantitative Structure-Activity Data

To fully leverage gem-difluoroalkenes, medicinal chemists must understand how their physicochemical properties contrast with the native carbonyl. The table below summarizes the critical data driving these design choices.

Physicochemical PropertyCarbonyl Group (C=O)gem-Difluorovinyl Group (C=CF₂)Pharmacological Implication
Electrophilicity High (Highly reactive)Moderate (Sterically shielded)Reduced off-target covalent binding and toxicity.
Lipophilicity (LogP) Lower (Hydrophilic)Higher (Lipophilic)Enhanced cell membrane permeability and bioavailability.
Metabolic Stability PoorExcellentComplete resistance to NAD(P)H-dependent reductases[1].
Bond Angle ~120° (Trigonal planar)~120° (Trigonal planar)Perfect spatial mimicry; retains target receptor affinity.
Dipole Moment ~2.5 D~2.0 - 2.5 DMaintains critical electrostatic interactions with targets.

Advanced Synthetic Workflows: Transition-Metal Catalysis

Historically, gem-difluoroalkenes were synthesized via harsh Wittig or Julia-Kocienski olefinations, which suffered from poor functional group tolerance[1]. Modern synthetic chemistry has pivoted toward transition-metal catalysis, specifically Nickel-catalyzed reductive cross-coupling. By merging C–F and C–C bond activation, chemists can now couple α-trifluoromethyl alkenes with various electrophiles under mild conditions[6].

NiCatalysis N1 Trifluoromethyl Alkene + Electrophile N2 Ni(0) Catalyst Activation N1->N2 Initiation N3 Radical Addition Intermediate N2->N3 Single Electron Transfer N4 β-Fluoro Elimination N3->N4 C-C Bond Formation N5 gem-Difluoroalkene Product N4->N5 Product Release N6 Zn Reductant (Regenerates Ni(0)) N4->N6 Ni(II) species N6->N2 Reduction cycle

Fig 2. Mechanism of Ni-catalyzed reductive cross-coupling for gem-difluoroalkene synthesis.

Self-Validating Experimental Protocol: Ni-Catalyzed Synthesis

To ensure reproducibility and trust, the following protocol details the Ni-catalyzed synthesis of cyano-substituted gem-difluoroalkenes via cross-electrophile coupling[6]. Every step is designed as a self-validating system, with explicit causality provided for the experimental choices.

Materials Required:

  • α-benzyl cyclobutanone O-acetyl oxime (Electrophile precursor, 1.0 equiv)

  • α-trifluoromethyl alkene (1.0 equiv)

  • NiCl₂·glyme (Catalyst, 1 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (Ligand, 1 mol%)

  • Zn powder (Reductant, 2.0 equiv)

  • Anhydrous DMF (Solvent)

Step 1: Inert Atmosphere Preparation

  • Action: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with NiCl₂·glyme (1 mol%), ligand (1 mol%), and Zn powder (2.0 equiv).

  • Causality: The active Ni(0) species generated in situ is highly susceptible to oxidation. Rigorous exclusion of oxygen prevents catalyst deactivation, ensuring the single-electron transfer (SET) catalytic cycle initiates efficiently.

Step 2: Substrate and Solvent Addition

  • Action: Add the α-benzyl cyclobutanone O-acetyl oxime (1.0 equiv) and α-trifluoromethyl alkene (1.0 equiv) to the vial, followed by anhydrous DMF to achieve a 0.2 M concentration.

  • Causality: DMF serves as an optimal polar aprotic solvent. It stabilizes the transient radical intermediates and facilitates the SET from the Zn surface to the Ni center without participating in unwanted side reactions[6].

Step 3: Thermal Activation and Coupling

  • Action: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir the mixture at 60 °C for 18 hours.

  • Causality: The 60 °C thermal input provides the necessary activation energy for the Ni-mediated generation of the iminyl radical. Crucially, it thermodynamically drives the subsequent β-fluoro elimination step. This elimination is propelled by the high bond dissociation energy of the resulting metal-fluoride bond compared to the transient metal-carbon bond, irrevocably pushing the equilibrium toward the gem-difluoroalkene product[6].

Step 4: Quenching and Extraction

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and quench with deionized water. Separate the organic layer and wash with brine three times.

  • Causality: Water neutralizes any remaining reactive organometallic species. Multiple brine washes are essential to strip the highly polar DMF solvent from the organic phase, preventing emulsion formation and ensuring high crude purity.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash column chromatography.

  • Causality: Silica gel chromatography successfully isolates the pure gem-difluoroalkene from unreacted starting materials and the eliminated fluoride salts, yielding a biologically evaluable compound ready for in vitro assays.

Conclusion

The strategic incorporation of gem-difluorovinyl compounds represents a masterclass in rational drug design. By acting as a metabolically resilient bioisostere for the carbonyl group, this moiety solves fundamental pharmacokinetic flaws inherent in many natural and synthetic scaffolds. Supported by robust, modern transition-metal catalyzed synthetic protocols, the gem-difluoroalkene is no longer a synthetic curiosity, but a foundational tool for the modern medicinal chemist.

References

  • Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates | JACS Au - ACS Publications | 1

  • State of the art strategies for synthesis of gem-difluoroalkenes and... | ResearchGate | 3

  • General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene | Chemical Science (RSC Publishing) | 5

  • Synthesis of gem-Difluoroalkenes by Merging Ni-Catalyzed C–F and C–C Bond Activation in Cross-Electrophile Coupling | Organic Letters - ACS Publications | 6

Sources

Protocols & Analytical Methods

Method

Using 1-(1,2-difluorovinyl)cyclopentan-1-ol in Michael addition reactions

Application Note: Utilizing 1-(1,2-Difluorovinyl)cyclopentan-1-ol in Michael Addition Workflows Mechanistic Rationale: The Dual Reactivity of a Fluorinated Scaffold The incorporation of fluorine atoms into organic framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-(1,2-Difluorovinyl)cyclopentan-1-ol in Michael Addition Workflows

Mechanistic Rationale: The Dual Reactivity of a Fluorinated Scaffold

The incorporation of fluorine atoms into organic frameworks profoundly alters their electronic properties, modulating reactivity, lipophilicity, and metabolic stability in drug design[1]. 1-(1,2-difluorovinyl)cyclopentan-1-ol is a highly specialized building block that presents a unique synthetic dichotomy in Michael addition systems:

  • As a Michael Acceptor: Fluorinated vinyl groups, such as gem-difluorovinyl and trifluorovinyl moieties, are known to act as potent Michael acceptors due to the strong electron-withdrawing nature of fluorine[1]. However, the 1,2-difluorovinyl group (-CF=CHF) in this tertiary alcohol is less electrophilic unless activated by adjacent electron-withdrawing groups or subjected to specific addition-elimination conditions.

  • As an Oxa-Michael Donor (Primary Utility): The tertiary hydroxyl group can serve as an oxygen nucleophile in conjugate additions (oxa-Michael reactions) to construct sterically hindered, fluorine-rich aliphatic ethers[2].

The primary challenge in utilizing 1-(1,2-difluorovinyl)cyclopentan-1-ol as an oxa-Michael donor lies in its steric bulk and electronic deactivation. The electronegative 1,2-difluorovinyl group lowers the pKa of the tertiary alcohol, making it easier to deprotonate, but simultaneously reduces the nucleophilicity of the resulting alkoxide[2]. Standard bases (e.g., K₂CO₃, Et₃N) fail to drive the reaction. Overcoming this requires the use of superbase catalysis (such as bifunctional iminophosphoranes, BIMP) or strong alkoxide bases in non-polar solvents to maintain a highly reactive, tight ion pair[2].

Reaction Workflow & Logic

OxaMichaelWorkflow A 1-(1,2-difluorovinyl) cyclopentan-1-ol B Superbase (BIMP) or KOtBu A->B Deprotonation C Fluorinated Alkoxide (Active Nucleophile) B->C -H+ E 1,4-Conjugate Addition C->E Nucleophilic Attack D Michael Acceptor (e.g., Acrylate) D->E Electrophile F Fluorinated Ether Target E->F Protonation

Caption: Reaction logic for the superbase-catalyzed oxa-Michael addition of the fluorinated alcohol.

Quantitative Data: Reaction Optimization

To establish the optimal conditions for the oxa-Michael addition of 1-(1,2-difluorovinyl)cyclopentan-1-ol to methyl acrylate, various catalysts and solvents must be evaluated. The data below illustrates the necessity of strong superbases and non-polar environments to suppress reversibility (retro-Michael) and enhance nucleophilic attack[2][3].

EntryCatalyst / Base (mol%)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Na₂CO₃ (100 mol%)MeOH2524< 5N/A
2Et₃N (20 mol%)THF2524< 5N/A
3KOtBu (20 mol%)THF0 to 25124538
4KOtBu (20 mol%)Toluene0 to 25126559
5BIMP Superbase (10 mol%)Toluene2524> 9588

Note: Toluene minimizes solvent hydrogen-bonding, maximizing the nucleophilicity of the sterically hindered alkoxide[3].

Experimental Protocol: Synthesis of Methyl 3-((1-(1,2-difluorovinyl)cyclopentyl)oxy)propanoate

This protocol provides a self-validating methodology for the conjugate addition of 1-(1,2-difluorovinyl)cyclopentan-1-ol to methyl acrylate using a superbase catalyst.

Reagents & Equipment:

  • 1-(1,2-difluorovinyl)cyclopentan-1-ol (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.5 mmol, 1.5 equiv)

  • BIMP catalyst (0.1 mmol, 10 mol%) or KOtBu (0.2 mmol, 20 mol%)

  • Anhydrous Toluene (5.0 mL)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with argon for 15 minutes. Add 1-(1,2-difluorovinyl)cyclopentan-1-ol (1.0 mmol) and anhydrous toluene (5.0 mL) to the flask.

  • Catalyst Activation: Add the BIMP catalyst (10 mol%) to the stirring solution at room temperature. (Causality: If using KOtBu instead, cool the reaction mixture to 0 °C before addition to prevent base-catalyzed polymerization of the acrylate). Stir for 15 minutes to allow for equilibration and alkoxide formation.

  • Electrophile Addition: Slowly add methyl acrylate (1.5 equiv) dropwise over 5 minutes via a gastight syringe.

  • Reaction Propagation: Allow the reaction to stir at room temperature (25 °C) for 24 hours.

  • Self-Validating In-Process Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting tertiary alcohol will stain faintly with KMnO₄, while the product ether will show a distinct new spot with a lower Rf value. Crucial validation: The double bond of the 1,2-difluorovinyl group resists standard oxidative cleavage but will still quench UV fluorescence at 254 nm.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure fluorinated ether.

Analytical Signatures & Self-Validation

To ensure the structural integrity of the 1,2-difluorovinyl moiety was maintained during the basic Michael addition conditions (and did not undergo unwanted addition-elimination), the following analytical checks are mandatory:

  • ¹⁹F NMR Validation: The starting material exhibits two distinct fluorine environments. The product must retain these two signals. Look for the preservation of the characteristic ²J_FF (geminal) or ³J_FF (vicinal) coupling constants, confirming the -CF=CHF group is intact.

  • ¹H NMR Validation: The disappearance of the broad -OH singlet (typically around 2.0-3.0 ppm depending on concentration) and the appearance of two new multiplets at ~3.6 ppm and ~2.5 ppm, corresponding to the -O-CH₂- and -CH₂-CO₂Me protons of the newly formed ether linkage, respectively.

References

  • gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides Source: Beilstein Journal of Organic Chemistry (2024) URL:[Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides Source: Journal of the American Chemical Society (2023) URL:[Link]

  • Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization Source: Chemical Science / RSC Publishing (2020) URL:[Link]

  • The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry (2023) URL:[Link]

Sources

Application

Scale-up Synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol for Preclinical Studies: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 1-(1,2-difluorovinyl)cyclopentan-1-ol, a promising building block in medicinal chemistry. The gem-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 1-(1,2-difluorovinyl)cyclopentan-1-ol, a promising building block in medicinal chemistry. The gem-difluorovinyl moiety is a valuable bioisostere for carbonyl groups, often enhancing metabolic stability and bioactivity.[1][2] This protocol details a robust and scalable synthetic route, starting from readily available cyclopentanone. The procedure emphasizes safe handling of organolithium reagents, detailed reaction monitoring, and rigorous purification and analytical validation to ensure the high purity required for preclinical evaluation.[3][4][5][6][7] This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of fluorinated organic molecules.

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties.[8][9] The gem-difluorovinyl group, in particular, has emerged as a key structural motif in medicinal chemistry, serving as a non-hydrolyzable mimic of the amide bond and a bioisostere for aldehydes and ketones.[8][10] This substitution can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1] 1-(1,2-difluorovinyl)cyclopentan-1-ol represents a valuable intermediate for the synthesis of more complex drug candidates. Its preparation on a scale sufficient for preclinical studies necessitates a well-defined, reproducible, and safe synthetic protocol.

Preclinical development of small molecule drug candidates requires a thorough evaluation of their safety, efficacy, and pharmacokinetic properties.[3][4][6] This process demands a supply of the active pharmaceutical ingredient (API) with high purity (>95%) and well-characterized identity.[5] Therefore, a scalable and reliable synthesis is a critical first step in the journey from a promising lead compound to a potential therapeutic agent.[4]

This application note describes a detailed protocol for the gram-scale synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol. The synthetic strategy involves the addition of a difluorovinyl organometallic reagent to cyclopentanone. While several methods exist for the introduction of the gem-difluorovinyl group, this protocol focuses on a practical and accessible approach suitable for a standard organic synthesis laboratory.[1][8][11][12][13]

Reaction Scheme

The overall synthetic transformation is depicted below. The key step involves the nucleophilic addition of a difluorovinyl anion equivalent to cyclopentanone.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Cyclopentanone Cyclopentanone Intermediate [Difluorovinyl lithium] Cyclopentanone->Intermediate 1. n-BuLi, THF, -78 °C Reagent 1,2-Dibromo-1,1-difluoroethane Reagent->Intermediate nBuLi n-Butyllithium nBuLi->Intermediate Product 1-(1,2-difluorovinyl)cyclopentan-1-ol Intermediate->Product 2. Aqueous Workup

Caption: Overall reaction scheme for the synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
CyclopentanoneAnhydrous, ≥99%Sigma-Aldrich120-92-3
1,2-Dibromo-1,1-difluoroethane≥98%Oakwood Chemical75-82-1
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated Ammonium Chloride (NH₄Cl)ACS ReagentFisher Scientific12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9
HexanesACS ReagentFisher Scientific110-54-3
Ethyl AcetateACS ReagentFisher Scientific141-78-6
Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Schlenk line or glove box for inert atmosphere operations

  • Low-temperature thermometer

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Syringes and needles (oven-dried)

  • Cannula for liquid transfer

  • Rotary evaporator

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

  • High-Resolution Mass Spectrometry (HRMS) instrument

Experimental Protocol

Safety First: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air.[14][15][16][17] All manipulations involving these reagents must be carried out under a strict inert atmosphere (argon or nitrogen) by trained personnel.[18] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[16][17]

Step 1: Preparation of the Reaction Setup
  • Thoroughly oven-dry all glassware (three-neck flask, dropping funnel, etc.) at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.[14]

  • Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Equip the three-neck flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a connection to the inert gas line.

Step 2: Generation of the Difluorovinyl Anion
  • To the reaction flask, add anhydrous tetrahydrofuran (THF) via cannula transfer.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add 1,2-dibromo-1,1-difluoroethane to the cold THF via syringe.

  • To this solution, add n-butyllithium (2.5 M in hexanes) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the difluorovinyl lithium reagent is typically accompanied by a color change.

  • Stir the resulting mixture at -78 °C for an additional 30 minutes.

Step 3: Reaction with Cyclopentanone
  • In a separate oven-dried flask, dissolve anhydrous cyclopentanone in a minimal amount of anhydrous THF.

  • Add the cyclopentanone solution dropwise to the pre-formed difluorovinyl lithium reagent at -78 °C over 20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing by GC-MS.

Step 4: Work-up and Extraction
  • Once the reaction is deemed complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate.

Step 5: Purification
  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 1-(1,2-difluorovinyl)cyclopentan-1-ol as a colorless oil.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed to meet preclinical study requirements.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the cyclopentyl protons and the vinyl proton.
¹³C NMR Signals corresponding to the cyclopentyl carbons and the difluorovinyl carbons, with characteristic C-F couplings.
¹⁹F NMR Two distinct signals for the non-equivalent fluorine atoms, showing geminal and vicinal couplings.
GC-MS A single major peak corresponding to the molecular ion of the product.
HRMS Accurate mass measurement confirming the elemental composition.
Purity (by HPLC or GC) ≥95%

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors:

  • Heat Transfer: The addition of n-butyllithium is highly exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the low reaction temperature. A mechanical stirrer and a larger cooling bath will be necessary.

  • Reagent Addition: The rate of addition of n-butyllithium and cyclopentanone should be carefully controlled to manage the exotherm.

  • Quenching: The quenching step is also exothermic and should be performed slowly and with efficient cooling.

  • Purification: Large-scale purification may require a larger chromatography column or alternative methods such as distillation under reduced pressure.

Workflow Diagram

Workflow Start Start: Materials and Equipment Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Reagent_Prep Generation of Difluorovinyl Lithium at -78 °C Setup->Reagent_Prep Reaction Addition of Cyclopentanone Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Flash Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization QC Quality Control (Purity ≥95%) Characterization->QC End Final Product for Preclinical Studies QC->End

Caption: Step-by-step workflow for the synthesis and purification of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 1-(1,2-difluorovinyl)cyclopentan-1-ol. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable fluorinated building block in sufficient quantity and purity for preclinical evaluation. The emphasis on safety, particularly in the handling of organolithium reagents, is paramount to the successful and safe execution of this synthesis.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety.
  • University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. Retrieved from [Link]

  • University of California, Riverside. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • University College London. (n.d.). Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. Retrieved from [Link]

  • National Institute of Allergy and Infectious Diseases. (2022, March 28). Preclinical Development Plan: Small Molecule Anti-Infectives. Retrieved from [Link]

  • Percy, J. M., et al. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • Alhena Consult. (n.d.). Key steps in the preclinical development of a drug. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund. Retrieved from [Link]

  • Rossi, R., et al. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Retrieved from [Link]

  • Wang, Z., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. Retrieved from [Link]

  • Scott, J. D., et al. (2025, September 20). Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Research for Introducing Gem-Difluoromethylene Group into the Organic Molecules. (n.d.). Advanced Materials Research. Retrieved from [Link]

  • Beilstein-Institut. (2024, November 15). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2020). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. Organic Letters. Retrieved from [Link]

  • Practical Synthesis of Terminal Vinyl Fluorides. (2023, July 13). The Journal of Organic Chemistry. Retrieved from [Link]

  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. (n.d.). ACS Omega. Retrieved from [Link]

  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. (2026, January 13). The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Retrieved from [Link]

  • The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. (2021, July 8). Polymers. Retrieved from [Link]

  • Garber, K. (2017, January 29). Addition of Organometallic Reagents to Ketones & Aldehydes [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]

  • Osbourn, J. (2023, June 11). Organometallic Addition to Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis and radical ring opening behaviour of 1,1-difluoro-2-heptyl-2-vinylcyclopropane and some of its isomers. (2026, January 7). Journal of Fluorine Chemistry. Retrieved from [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024, October 24). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. (2025, November 25). ACS Catalysis. Retrieved from [Link]

  • A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. (n.d.). RSC Advances. Retrieved from [Link]

Sources

Method

Application Note: 1-(1,2-Difluorovinyl)cyclopentan-1-ol in the Synthesis of Next-Generation Antiviral Agents

Introduction and Strategic Rationale The incorporation of fluorine into antiviral pharmacophores has become a cornerstone of modern drug design. The unique stereoelectronic properties of the 1,2-difluorovinyl moiety make...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The incorporation of fluorine into antiviral pharmacophores has become a cornerstone of modern drug design. The unique stereoelectronic properties of the 1,2-difluorovinyl moiety make it an excellent bioisostere for amide bonds and enolates, offering enhanced metabolic stability against cytochrome P450 enzymes while modulating the lipophilicity of the parent molecule[1].

1-(1,2-Difluorovinyl)cyclopentan-1-ol serves as a highly specialized, versatile building block. The presence of the tertiary cyclopentanol ring provides a conformationally restricted scaffold, which is critical for locking the difluorovinyl group into an optimal vector for binding within tight viral enzyme active sites (such as viral proteases or polymerases). This application note details the synthetic utility, coupling protocols, and validation steps for integrating this synthon into advanced antiviral pipelines.

Synthetic Workflow and Mechanistic Integration

The primary utility of 1-(1,2-difluorovinyl)cyclopentan-1-ol lies in its ability to undergo transition-metal-catalyzed cross-coupling or allylic functionalization. The tertiary alcohol can be activated or protected, while the difluorovinyl group can participate in stereospecific transformations.

SyntheticWorkflow A 1-(1,2-Difluorovinyl) cyclopentan-1-ol B Hydroxyl Protection (TBS/MOM) A->B Step 1 D Allylic Rearrangement (Fluorinated Intermediate) A->D Acidic/Metal Catalysis C Pd-Catalyzed Cross-Coupling B->C Aryl/Alkyl Halides E Antiviral Pharmacophore Integration C->E Deprotection & Amidation D->E Nucleophilic Trapping

Fig 1: Synthetic pathways for integrating the difluorovinyl cyclopentanol scaffold.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., TLC, GC-MS, and NMR tracking).

Protocol A: Protection of the Tertiary Alcohol

Rationale: The tertiary alcohol is prone to elimination under harsh coupling conditions. Protection as a tert-butyldimethylsilyl (TBS) ether prevents unwanted dehydration and side reactions.

  • Preparation : In an oven-dried 100 mL Schlenk flask under argon, dissolve 1-(1,2-difluorovinyl)cyclopentan-1-ol (10.0 mmol) in anhydrous DMF (25 mL).

  • Reagent Addition : Cool the solution to 0 °C. Add imidazole (25.0 mmol, 2.5 eq) followed by TBS-Cl (15.0 mmol, 1.5 eq) in portions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.3 ) should completely convert to a non-polar spot ( Rf​≈0.8 ).

  • Workup : Quench with saturated aqueous NH4​Cl (30 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (100% hexanes) to yield the TBS-protected intermediate.

Protocol B: Palladium-Catalyzed Functionalization of the Difluorovinyl Group

Rationale: Modifying the difluorovinyl group allows for the extension of the molecule into the target antiviral binding pocket.

  • Setup : In a glovebox, charge a vial with Pd2​(dba)3​ (0.05 eq), specific phosphine ligand (e.g., XPhos, 0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Coupling : Add the TBS-protected intermediate (1.0 eq) and the desired aryl/heteroaryl halide (1.2 eq) dissolved in anhydrous toluene (0.2 M).

  • Heating : Seal the vial, remove from the glovebox, and heat at 90 °C for 18 hours.

    • Validation Checkpoint: Aliquot 0.1 mL, filter through a short silica plug, and analyze via GC-MS to confirm the mass of the cross-coupled product and the absence of the starting halide.

  • Isolation : Cool to room temperature, filter through Celite, concentrate, and purify via silica gel chromatography.

Quantitative Data and Optimization

The following table summarizes the optimization of the cross-coupling step (Protocol B) using various ligands and bases, highlighting the causality between electron-rich ligands and higher yields.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Purity (HPLC)
1 Pd(PPh3​)4​ K2​CO3​ THF7022>95%
2 Pd2​(dba)3​ / dppf Cs2​CO3​ Toluene9045>95%
3 Pd2​(dba)3​ / XPhos Cs2​CO3​ Toluene9088 >98%
4 Pd(OAc)2​ / RuPhos K3​PO4​ Dioxane10076>97%

Note: The bulky, electron-rich biaryl phosphine ligand (XPhos) effectively stabilizes the oxidative addition complex and facilitates reductive elimination in the presence of the sterically demanding and electronically deactivated difluorovinyl moiety.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(1,2-difluorovinyl)cyclopentan-1-ol by Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized, low-molecular-weight intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of highly functionalized, low-molecular-weight intermediates. The purification of 1[1] via silica gel column chromatography presents a unique nexus of chemical challenges. This molecule features a tertiary alcohol (highly prone to acid-catalyzed dehydration), a fluorinated alkene (invisible to standard UV detection), and a low molecular weight (making it highly volatile).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield, high-purity recovery for drug development professionals and synthetic chemists.

Workflow Overview

G A Crude Mixture (Reaction Matrix) B TLC Optimization (KMnO4 Stain) A->B C Silica Deactivation (1% Et3N) B->C D Column Loading (Dry or Wet) C->D E Gradient Elution (Hexane/EtOAc) D->E F Fraction Analysis E->F G Cold Concentration (Avoid Volatility Loss) F->G

Caption: Workflow for the purification of 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Troubleshooting Guides & FAQs

Q1: My isolated yield is extremely low, and NMR shows a new alkene signal. What happened? A1: You are likely experiencing acid-catalyzed dehydration on the column. Standard silica gel possesses surface silanol (Si-OH) groups that exhibit weak acidity, with a pKa often acting around 6.8 for small particles[2]. When a sensitive tertiary alcohol like 1-(1,2-difluorovinyl)cyclopentan-1-ol interacts with these acidic sites, it undergoes protonation. This forms an oxonium ion that readily loses water to generate a tertiary carbocation, followed by an E1 elimination to form the diene byproduct, 1-(1,2-difluorovinyl)cyclopentene. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by packing the column with a solvent system containing 1% triethylamine (Et3N). Alternatively, switch to basic alumina (Activity II or III).

Q2: I cannot see my product on the TLC plate under UV light (254 nm). How do I track it? A2: The 1,2-difluorovinyl group lacks the extended pi-conjugation required for strong UV absorbance at 254 nm[3]. Solution: Use a destructive chemical stain.4[4] is highly effective, as it oxidizes the electron-rich double bond, appearing as a bright yellow spot against a purple background. Phosphomolybdic Acid (PMA) or p-Anisaldehyde stains are also excellent alternatives that react with the tertiary alcohol upon heating.

Q3: I see two closely eluting spots on my TLC. Are these impurities? A3: Not necessarily. The 1,2-difluorovinyl moiety can exist as E and Z stereoisomers[3]. Depending on your synthetic route (e.g., Grignard addition of a fluorinated vinyl group to cyclopentanone), you may have generated a diastereomeric mixture. Solution: If separation of the E and Z isomers is required, utilize a highly non-polar, shallow gradient (e.g., 0% to 5% Diethyl Ether in Pentane) and fine-mesh silica (230-400 mesh). If isomer separation is not critical for your downstream application, pool the fractions and proceed.

Q4: My fractions contained the product, but after rotary evaporation, my mass recovery is less than 30%. A4: 1-(1,2-difluorovinyl)cyclopentan-1-ol has a relatively low molecular weight (~148 g/mol ). Furthermore, the highly electronegative fluorine atoms reduce the polarizability of the vinyl group, making the compound highly volatile despite the hydrogen-bonding hydroxyl group. Solution: Avoid high vacuum and high heat. Concentrate fractions using a rotary evaporator with the water bath set to ≤20°C (or an ice bath) and pressure not dropping below 150 mbar.

Quantitative Data Presentation

Table 1: TLC Visualization Strategies for 1-(1,2-difluorovinyl)cyclopentan-1-ol

Visualization MethodTarget Functional GroupVisual ResultHeating Required?
UV Lamp (254 nm) Conjugated systemsInvisibleNo
KMnO4 Stain Alkene (1,2-difluorovinyl)Yellow spot on purple backgroundNo (or mild)
p-Anisaldehyde Tertiary AlcoholBlue/Purple spot on white backgroundYes (Heat gun)
PMA Stain General organicDark green/blue spot on yellowYes (Heat gun)

Table 2: Solvent System Optimization (Silica Gel)

Solvent SystemPurposeExpected RfNotes
100% Hexane Isomer separation~0.10Very slow elution; necessary for E/Z resolution.
95:5 Hexane:EtOAc Standard elution~0.35Optimal balance of speed and resolution.
80:20 Hexane:EtOAc Column flushing~0.85Too polar; product will co-elute with impurities.
Mechanistic Insight: The Dehydration Pathway

To understand why silica deactivation is critical, review the acid-catalyzed E1 dehydration pathway below.

G A 1-(1,2-difluorovinyl) cyclopentan-1-ol C Protonated Oxonium Ion A->C H+ transfer B Acidic Silanol (Si-OH) (Silica Gel Surface) B->C D Tertiary Carbocation (-H2O) C->D Loss of Water E 1-(1,2-difluorovinyl) cyclopentene (Dehydrated Byproduct) D->E E1 Elimination (-H+)

Caption: Acid-catalyzed E1 dehydration pathway on standard silica gel.

Step-by-Step Methodology: Optimized Column Chromatography

Self-Validating Protocol for High-Yield Recovery

  • Stationary Phase Preparation (Deactivation):

    • Prepare a solvent mixture of 95% Hexane, 4% Ethyl Acetate, and 1% Triethylamine (Et3N).

    • Slurry-pack the chromatography column with standard silica gel (230-400 mesh) using this deactivated solvent system.

    • Validation Check: Flush 2 column volumes of the solvent through the bed. Check the pH of the eluent; it should be mildly basic (pH ~8), confirming the neutralization of acidic silanols[2].

  • Sample Loading:

    • Dissolve the crude 1-(1,2-difluorovinyl)cyclopentan-1-ol[1] in a minimum volume of the eluent (or pure hexane).

    • Carefully apply the sample to the top of the silica bed using a long glass pipette to avoid disturbing the protective sand layer.

  • Gradient Elution:

    • Begin elution with 99:1 Hexane:EtOAc (buffered with 1% Et3N).

    • Gradually increase polarity to 95:5 Hexane:EtOAc.

    • Collect small fractions (e.g., 10-15 mL depending on column size) to ensure high-resolution separation of potential E/Z isomers[3].

  • Fraction Analysis:

    • Spot fractions onto a TLC plate.

    • Dip the plate in KMnO4 stain and wipe the back. The product will immediately appear as a yellow spot against the purple background[4].

  • Cold Concentration:

    • Pool the product-containing fractions into a round-bottom flask.

    • Concentrate using a rotary evaporator. Critical: Set the water bath to 15°C–20°C and lower the pressure gradually. Do not exceed 150 mbar to prevent volatilization of the target compound.

    • Validation Check: Weigh the flask periodically until the mass stabilizes to ensure no product is lost to the vacuum pump.

References
  • 1-(1,2-Difluorovinyl)
  • Source: Chemical Reviews (ACS Publications)
  • Potassium permanganate Source: Wikipedia URL
  • Source: PMC (National Institutes of Health)

Sources

Optimization

Preventing decomposition of 1-(1,2-difluorovinyl)cyclopentan-1-ol during workup

Technical Support Center: 1-(1,2-difluorovinyl)cyclopentan-1-ol Welcome to the technical support center for handling 1-(1,2-difluorovinyl)cyclopentan-1-ol. This guide provides in-depth troubleshooting advice and frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(1,2-difluorovinyl)cyclopentan-1-ol

Welcome to the technical support center for handling 1-(1,2-difluorovinyl)cyclopentan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the workup and purification of this sensitive molecule. Our goal is to equip you with the knowledge to prevent decomposition and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my product, 1-(1,2-difluorovinyl)cyclopentan-1-ol, during the aqueous workup. What is the likely cause?

Product loss during aqueous workup is frequently due to decomposition catalyzed by acidic or basic conditions. The tertiary alcohol functional group is particularly susceptible to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate can then undergo elimination to form various unsaturated byproducts. The presence of the difluorovinyl group can influence the stability of these intermediates.

Furthermore, strongly acidic conditions can potentially lead to reactions analogous to the Meyer-Schuster rearrangement, which typically involves propargyl alcohols but highlights the reactivity of tertiary alcohols under acidic catalysis to form α,β-unsaturated ketones.[1][2] While your specific substrate is not a propargyl alcohol, the general principle of acid-catalyzed rearrangement and elimination from tertiary alcohols is a significant concern.

Q2: What are the tell-tale signs of decomposition in my crude product mixture?

Visual and spectroscopic changes are key indicators. Decomposition often results in:

  • Color Change: The appearance of a yellow to dark brown color in your organic layer is a common sign of degradation and polymerization.

  • TLC Analysis: The appearance of multiple new spots, often with lower Rf values (more polar) or streaking (polymeric material), indicates the formation of byproducts.

  • NMR Spectroscopy: In the ¹H NMR spectrum, you might observe the disappearance of the characteristic vinyl and hydroxyl protons and the appearance of new, broad signals in the alkene region. In the ¹⁹F NMR, changes in the chemical shifts or the appearance of new fluorine signals would also indicate decomposition.

Q3: Can the difluorovinyl group itself contribute to instability?

Yes. While the C-F bond is strong, the difluorovinyl moiety makes the molecule susceptible to certain reactions. For instance, under basic conditions, elimination of hydrogen fluoride (HF) from similar fluorinated structures can occur, leading to unstable and highly reactive intermediates that can polymerize.[3] It is crucial to maintain neutral or weakly basic conditions to avoid such decomposition pathways.

Troubleshooting Guides: Preventing Decomposition

This section provides detailed protocols and the scientific rationale behind them to help you optimize your workup procedure.

Guide 1: Managing pH During Aqueous Workup

Controlling the pH is the most critical factor in preventing the decomposition of 1-(1,2-difluorovinyl)cyclopentan-1-ol. Both strong acids and strong bases can be detrimental.

The Problem:

  • Acidic Conditions (pH < 6): Promote dehydration (elimination of water) via a carbocation intermediate. Strong acids like HCl or H₂SO₄ are particularly harsh and can cause rapid decomposition, even in dilute concentrations.[4]

  • Strongly Basic Conditions (pH > 9): Can facilitate the elimination of HF, leading to reactive intermediates and subsequent polymerization.[3]

The Solution: A Buffered, Low-Temperature Workup

This protocol is designed to neutralize the reaction mixture and remove impurities while minimizing exposure to harsh pH conditions and thermal stress.

Detailed Protocol:

  • Initial Quench (Temperature Control is Key):

    • Cool the crude reaction mixture to 0 °C in an ice-water bath. This minimizes the rate of any potential decomposition reactions.

    • Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7) to quench the reaction until gas evolution ceases and the pH of the aqueous layer is between 7.0 and 7.5. Do not use strong bases like NaOH or KOH.

  • Extraction:

    • Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether (3 x volume of the aqueous layer). These solvents are relatively non-polar and can be easily removed later.

    • Perform the extractions quickly to minimize the compound's contact time with the aqueous phase.

  • Washing:

    • Combine the organic layers and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (1 x volume) to remove any residual acid.

      • Water (1 x volume) to remove water-soluble impurities.

      • Saturated aqueous NaCl (brine) solution (1 x volume) to initiate the drying process and help break any emulsions.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature not exceeding 30-35 °C .

Decision-Making Workflow for Workup:

Workup_Decision_Tree start Crude Reaction Mixture (Post-Reaction) check_temp Cool to 0°C? start->check_temp cool_mixture Cool mixture in ice-water bath check_temp->cool_mixture Yes quench Quench with Saturated NaHCO3 (aq) or Phosphate Buffer (pH~7) check_temp->quench No (Not Recommended) cool_mixture->quench check_ph pH of aqueous layer is 7.0 - 7.5? quench->check_ph adjust_ph Add more buffer/bicarbonate carefully check_ph->adjust_ph No extract Extract with EtOAc or Et2O check_ph->extract Yes adjust_ph->check_ph wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate via Rotovap (Bath Temp < 35°C) dry->concentrate end Crude Product for Purification concentrate->end

Caption: Decision workflow for a gentle workup.

Guide 2: Alternative Purification Strategies

If standard silica gel chromatography leads to decomposition, it's likely due to the acidic nature of the silica.

The Problem: Standard silica gel is inherently acidic and can cause on-column decomposition of acid-sensitive compounds like tertiary alcohols.[4] The prolonged contact time during chromatography exacerbates this issue.

Solutions:

  • Neutralized Silica Gel:

    • Protocol: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Add ~1% triethylamine (or another suitable base like pyridine) relative to the solvent volume. Mix thoroughly and then pack the column. This neutralizes the acidic sites on the silica surface.

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase such as alumina (basic or neutral) or Florisil. A small-scale trial is recommended to assess product recovery and purity.

  • Non-Chromatographic Purification:

    • Distillation: If the compound is thermally stable enough, short-path distillation under high vacuum can be an effective purification method for liquid products. However, given the potential for thermal decomposition, this should be approached with caution.

    • Crystallization: If your compound is a solid, crystallization from a suitable solvent system is an excellent, non-destructive purification method.

Comparison of Purification Methods:

MethodAdvantagesDisadvantagesBest For
Standard Silica Chromatography High resolving power, widely available.Acidic nature can cause decomposition of sensitive compounds.Stable, non-acid-sensitive compounds.
Neutralized Silica Chromatography Mitigates on-column decomposition, good resolution.Requires careful preparation, residual base may need removal.Acid-sensitive compounds like tertiary alcohols.
Alumina Chromatography Basic or neutral options are available.Can have different selectivity than silica, may be less effective for some separations.Compounds sensitive to acidic conditions.
High Vacuum Distillation No stationary phase contact, good for non-volatile impurities.Requires thermal stability, not suitable for heat-sensitive compounds.Thermally stable liquids with different boiling points.
Crystallization Highly effective for achieving high purity, gentle.Compound must be a solid, can be material-intensive to find the right conditions.Crystalline solids.

Proposed Decomposition Pathway

The primary decomposition pathway under acidic conditions is likely E1 elimination.

Decomposition_Pathway A 1-(1,2-difluorovinyl)cyclopentan-1-ol B Protonated Alcohol (Good Leaving Group) A->B + H+ C Tertiary Carbocation Intermediate B->C - H2O (rate-determining) D Elimination Products (Mixture of Alkenes) C->D - H+

Caption: Acid-catalyzed E1 elimination pathway.

By carefully controlling the pH and temperature during workup and choosing an appropriate purification strategy, the decomposition of 1-(1,2-difluorovinyl)cyclopentan-1-ol can be effectively minimized, leading to higher yields and product purity.

References

  • Wikipedia. Meyer–Schuster rearrangement. [Link]

  • SynArchive. Meyer-Schuster Rearrangement. [Link]

  • Moran, W. J., & Rodríguez, A. (2012). Oxidative Rearrangement of Tertiary Propargylic Alcohols. Organic & Biomolecular Chemistry, 10(43), 8590-8592.
  • Schiavelli, M. D., et al. (1977). Mechanism of the Meyer--Schuster rearrangement. Journal of the American Chemical Society.
  • Yoshida, M., et al. (2021). Iodo(III)
  • Mabury, S. A., et al. (2012). Base-Induced Instability of Fluorotelomer Alcohols. Molecules, 17(8), 9363–9374.
  • Lin, D., & Wagschal, K. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10795-10834.
  • Burdon, J., & McLoughlin, V. C. R. (1967). Studies on Fluorinated Vinylic and Aromatic Alcohols and Esters. Tetrahedron, 23(8), 3433-3441.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting &amp; Impurity Profiling for 1-(1,2-difluorovinyl)cyclopentan-1-ol

Welcome to the Technical Support Center for the structural elucidation and impurity profiling of 1-(1,2-difluorovinyl)cyclopentan-1-ol . This guide is engineered for researchers, analytical scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural elucidation and impurity profiling of 1-(1,2-difluorovinyl)cyclopentan-1-ol . This guide is engineered for researchers, analytical scientists, and drug development professionals who require absolute structural certainty when working with fluorinated building blocks.

Because the ^19^F nucleus is exquisitely sensitive to its chemical environment, relying solely on 1D chemical shifts can lead to misassignments. This guide establishes a self-validating system of multiparametric NMR techniques to definitively identify stereoisomers, unreacted starting materials, and degradation products.

NMR_Workflow Start Sample: 1-(1,2-difluorovinyl) cyclopentan-1-ol Acq1D Acquire 1D NMR (1H, 19F, 13C) Start->Acq1D Analyze19F Analyze 19F Spectra Extract 3J_FF Acq1D->Analyze19F Isomers E/Z Isomers Detected? Analyze19F->Isomers Quantify Quantify E:Z Ratio via 19F Integration Isomers->Quantify Yes Acq2D Acquire 2D NMR (HOESY, HSQC, HMBC) Isomers->Acq2D No Quantify->Acq2D StructEluc Elucidate Side Products (e.g., Alkynes) Acq2D->StructEluc Report Final Impurity Profile StructEluc->Report

Fig 1. NMR workflow for impurity profiling of fluorinated cyclopentanols.

FAQ 1: Resolving Stereoisomeric Impurities

Q: My ^19^F NMR spectrum shows two distinct sets of vinylic fluorine signals. How can I definitively assign the major product and the isomeric impurity?

A: The synthesis of 1,2-difluorovinyl groups frequently yields a mixture of E (entgegen) and Z (zusammen) stereoisomers. The most robust, self-validating method for distinguishing these is by analyzing the ^3^JFF (three-bond fluorine-fluorine) coupling constants in the ^19^F NMR spectrum.

The Causality: The magnitude of scalar coupling depends heavily on the dihedral angle between the coupled nuclei (governed by the Karplus relationship). In the E-isomer, the fluorines are trans to each other (dihedral angle 180°), resulting in a massive ^3^JFF~ coupling. In the Z-isomer, the fluorines are cis (dihedral angle 0°), yielding a much smaller ^3^JFF~ coupling.

Table 1: Diagnostic NMR Parameters for 1-(1,2-difluorovinyl)cyclopentan-1-ol Isomers

ParameterZ-Isomer (Often Major)E-Isomer (Impurity)
^19^F - ^19^F Coupling (^3^JFF) 10 – 40 Hz110 – 130 Hz
^19^F - ^1H Coupling (^2^JFH / ^3^JFH) 70 – 85 Hz (gem) / 10 – 20 Hz (cis)70 – 85 Hz (gem) / 15 – 35 Hz (trans)
^13^C - ^19^F Coupling (^1^JCF) ~ 250 Hz~ 250 Hz
FAQ 2: Identifying Starting Materials & Side Products

Q: I suspect unreacted cyclopentanone and a defluorinated alkyne byproduct in my sample. How do I confirm this without reference standards?

A: Modern ^19^F-centered NMR methodology allows for the structure determination of fluorinated molecules in complex mixtures without the need for physical separation or reference standards[1].

  • For unreacted cyclopentanone: Because it lacks fluorine, it will be completely invisible in the ^19^F spectrum. You must cross-reference with the ^13^C NMR spectrum. Look for the characteristic, uncoupled carbonyl carbon resonance at ~220 ppm.

  • For defluorinated alkynes (e.g., 1-(fluoroethynyl)cyclopentan-1-ol): The loss of HF from the difluorovinyl group results in an alkyne. The remaining ^19^F signal will shift dramatically upfield (often into the -50 to -100 ppm range) and will completely lose the large ^3^JFF coupling, appearing as a much simpler multiplet or doublet.

Troubleshooting Guide: Common ^19^F NMR Artifacts

Issue 1: Distorted or "Rolling" Baseline in ^19^F Spectra

  • Root Cause: A rolling or distorted baseline in ^19^F NMR spectra is a common artifact that severely complicates phasing and integration[2]. ^19^F NMR has a massive chemical shift range (over 400 ppm, more than 20 times that of hydrogen), necessitating short, high-power radiofrequency pulses to excite the entire spectral region[3]. This induces "acoustic ringing"—a mechanical vibration of the probe coil after the RF pulse—which corrupts the initial points of the Free Induction Decay (FID)[2].

  • Solution: Do not attempt to fix this with manual phasing, as extreme first-order phase corrections will only worsen the baseline roll[2]. Instead, apply backward linear prediction during data processing to mathematically replace the corrupted first few data points of the FID before Fourier transformation.

Issue 2: Small, Asymmetric Peaks Flanking the Main Fluorine Signals

  • Root Cause: These are ^13^C satellite peaks. Because ^13^C has a natural abundance of 1.1%, a small fraction of your fluorine-containing molecules will have a ^13^C atom adjacent to the ^19^F atom[2]. This results in massive ^1^JCF~ coupling (~250 Hz).

  • Solution: These are an intrinsic part of the molecule's spectrum, not an impurity. Do not integrate them as separate side-products.

Step-by-Step Methodology: Self-Validating 2D NMR Protocol

To definitively assign the structure of 1-(1,2-difluorovinyl)cyclopentan-1-ol and map its impurities, a self-validating 2D NMR workflow is required.

Step 1: Quantitative Sample Preparation

  • Dissolve 15-20 mg of the synthesized batch in 0.6 mL of CDCl3.

  • Spike the sample with 1% (v/v) Hexafluorobenzene (HFB).

  • Causality: HFB serves as an internal chemical shift reference, assigned a value of -164.0 ppm[4]. Due to the massive chemical shift dispersion of fluorine, external referencing can lead to ppm drift. HFB ensures absolute chemical shift accuracy across batches.

Step 2: 1D ^19^F Acquisition with Proper Relaxation

  • Acquire a ^19^F NMR spectrum using a 90° RF excitation pulse and a wide spectral window.

  • Critical Step: Set a recycle delay (D1) of at least 10 seconds[4].

  • Causality: Fluorine nuclei often have long longitudinal relaxation times (T1). A short delay will artificially suppress the integration of impurities with longer T1s, skewing your E:Z ratio quantification.

Step 3: ^1H-^19^F HOESY (Heteronuclear Overhauser Effect Spectroscopy)

  • Set up a 2D HOESY experiment with a mixing time of 200-400 ms.

  • Causality: HOESY detects through-space dipole-dipole interactions. It will show a cross-peak between the cyclopentyl protons and the vinylic fluorines, definitively proving the difluorovinyl group is covalently attached to the ring. This distinguishes your target product from unreacted fluorinated starting materials floating in the mixture.

Step 4: ^1H-^13^C HSQC and HMBC

  • Acquire HSQC to map all directly bonded C-H pairs.

  • Acquire HMBC to trace long-range (2-3 bond) connectivity from the vinylic proton to the quaternary C1 carbon of the cyclopentane ring, confirming the skeleton of both the product and any structurally related impurities.

References
  • "Fluorine NMR: An Overlooked Nucleotide Comes into Its Own." Lab Manager.[Link]

  • "1H and 19F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles." The Journal of Physical Chemistry B - ACS Publications.[Link]

  • "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." PMC.[Link]

  • "Journal of Fluorine Chemistry." ElectronicsAndBooks.[Link]

Sources

Optimization

Technical Support Center: Managing the Volatility of Difluorovinylating Reagents

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth guidance on managing the challenges associated with the volatility of difluorovi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides in-depth guidance on managing the challenges associated with the volatility of difluorovinylating reagents. The following sections offer troubleshooting advice and answers to frequently asked questions to ensure safe and successful experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and handling of volatile difluorovinylating reagents.

Q1: What makes difluorovinylating reagents volatile and why is this a concern?

A: The volatility of difluorovinylating reagents stems from their low molecular weight and the weak intermolecular forces characteristic of many organofluorine compounds. For instance, gem-difluorovinyl iodide is a gas, which makes it difficult to handle and necessitates its preparation as an organometallic reagent to enhance its reactivity and manageability.[1] This volatility is a significant concern for several reasons:

  • Inaccurate Stoichiometry: Evaporation can lead to a loss of reagent, resulting in inaccurate reaction stoichiometry and potentially lower product yields or incomplete reactions.

  • Safety Hazards: Many of these reagents or their decomposition products can be toxic or corrosive.[2] Uncontrolled release of volatile compounds can pose inhalation risks and require handling in well-ventilated fume hoods with appropriate personal protective equipment (PPE).

  • Reaction Inconsistency: The variable concentration of the reagent due to evaporation can lead to poor reproducibility of experimental results.

Q2: How does the structure of a difluorovinylating reagent affect its stability and volatility?

A: The stability and volatility of difluorovinylating reagents are intrinsically linked to their chemical structure.

  • Hypervalent Iodine Reagents: Reagents like gem-difluorovinyl iodonium salt (DFVI) have been developed as bench-stable crystalline solids.[1][3] The ionic nature and higher molecular weight of these compounds significantly reduce their volatility compared to gaseous reagents.

  • Sulfonate Derivatives: gem-difluorovinyl sulfonates can be effective reagents but may require harsh reaction conditions or have a limited substrate scope.[1] Their stability can be a concern, potentially leading to decomposition under certain conditions.

  • Tosylate Derivatives: 2,2-difluorovinyl tosylate is presented as a more stable and practical alternative to vinyl halides and triflate/nonaflate derivatives.[4] These reagents have demonstrated good stability, showing no degradation when stored in a freezer for several months.[4]

Q3: What are the best practices for storing volatile difluorovinylating reagents to maintain their integrity?

A: Proper storage is critical to prevent degradation and loss of volatile reagents.

  • Temperature Control: Store reagents at the recommended low temperature, typically in a freezer, to minimize evaporation.[4] Do not allow volatile standards to warm to room temperature before opening the container.

  • Inert Atmosphere: Store reagents under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen, which can lead to decomposition.

  • Appropriate Containers: Use containers with secure seals, such as those with Mininert® valves or PTFE-lined caps, to prevent leakage of volatile components. For light-sensitive compounds, amber glass vials are recommended.

  • Minimize Headspace: Transfer opened standards to smaller vials to minimize the headspace, thereby reducing the potential for evaporation.

Q4: What immediate safety precautions should be taken if a volatile difluorovinylating reagent is released in the lab?

A: In the event of a spill or uncontrolled release, prioritize personnel safety.

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated. If safe to do so, increase fume hood exhaust.

  • Personal Protective Equipment (PPE): Do not re-enter the area without appropriate PPE, which may include a respirator with cartridges suitable for organic vapors and acid gases.

  • Containment: If the spill is small and you are trained to handle it, use an appropriate absorbent material to contain the spill.

  • Decontamination: Follow established laboratory procedures for decontamination.

  • Seek Medical Attention: If anyone has been exposed, seek immediate medical attention and have the Safety Data Sheet (SDS) for the specific reagent available.[5]

Section 2: Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during difluorovinylation reactions.

Issue 1: Low or No Product Yield

Q: My difluorovinylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common issue that can often be traced back to reagent volatility and stability.[2][6]

Troubleshooting Workflow for Low Yield

start Low or No Product Yield reagent_check Verify Reagent Integrity start->reagent_check conditions_check Optimize Reaction Conditions start->conditions_check workup_check Review Workup Procedure start->workup_check fresh_reagent Use a fresh bottle of reagent. reagent_check->fresh_reagent Degraded Reagent? handling_check Ensure proper handling to minimize evaporation. reagent_check->handling_check Improper Handling? temp_check Optimize reaction temperature. Lower temperatures may be needed for volatile reagents. conditions_check->temp_check Incorrect Temperature? solvent_check Ensure all solvents and glassware are strictly anhydrous. conditions_check->solvent_check Anhydrous Conditions? quench_check Quench reaction carefully at low temperature. workup_check->quench_check Improper Quenching? extraction_check Ensure complete extraction with an appropriate solvent. workup_check->extraction_check Product Loss During Extraction? cluster_causes Potential Causes cluster_solutions Solutions inconsistent_outcomes Inconsistent Reaction Outcomes standardized_handling Standardized Handling Protocol inconsistent_outcomes->standardized_handling Implement inert_atmosphere Strict Inert Atmosphere Technique inconsistent_outcomes->inert_atmosphere Implement reagent_qualification Reagent Qualification inconsistent_outcomes->reagent_qualification Implement reagent_volatility Reagent Volatility reagent_volatility->inconsistent_outcomes reagent_purity Variable Reagent Purity reagent_purity->inconsistent_outcomes atmospheric_conditions Atmospheric Conditions atmospheric_conditions->inconsistent_outcomes

Caption: Addressing the causes of inconsistent reaction outcomes.

Detailed Troubleshooting Steps:
Potential Cause Explanation Recommended Solution
Variable Reagent Concentration Due to volatility, the actual amount of reagent added may differ from what was measured. This is especially true if the reagent is handled at room temperature for varying lengths of time.Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling the reagent. This should include minimizing the time the container is open and at ambient temperature. Always cool the reagent before use.
Atmospheric Contamination Inconsistent exclusion of air and moisture can lead to variable rates of reagent decomposition.Utilize robust inert atmosphere techniques, such as a glovebox or Schlenk line, for all manipulations of the reagent and reaction setup.
Lot-to-Lot Reagent Variation The purity and reactivity of difluorovinylating reagents can vary between different manufacturing batches.If possible, qualify a new batch of reagent with a standard test reaction to ensure it performs as expected before using it in critical experiments.

Section 3: Experimental Protocols

Protocol 1: General Handling Procedure for a Volatile Difluorovinylating Reagent

This protocol provides a general workflow for safely handling a volatile difluorovinylating reagent. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Preparation:

    • Ensure all necessary PPE is worn (safety glasses, lab coat, appropriate gloves).

    • Work in a certified chemical fume hood.

    • Have appropriate quenching materials and spill kits readily available.

    • Oven- or flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Reagent Dispensing:

    • Retrieve the reagent from cold storage (e.g., freezer).

    • Allow the container to equilibrate to the temperature of the inert atmosphere box or fume hood for a short, standardized period to avoid moisture condensation on the outside of the vial.

    • If working on the benchtop, maintain a positive pressure of inert gas.

    • Quickly weigh the required amount of reagent in a tared, sealed vial.

    • Immediately re-seal the main reagent container and return it to cold storage.

  • Addition to the Reaction:

    • Dissolve the weighed reagent in a minimal amount of anhydrous solvent inside the reaction vessel under an inert atmosphere.

    • If the reagent is a liquid, use a gas-tight syringe for transfer.

    • Add the reagent to the reaction mixture at the appropriate temperature, often dropwise or via a syringe pump to control the reaction rate and exotherm. [6]

  • Post-Reaction Handling:

    • Quench any unreacted reagent carefully by slowly adding the reaction mixture to a suitable quenching solution (e.g., a cooled saturated aqueous solution of sodium bicarbonate). [7] * Dispose of all waste, including empty reagent containers, according to institutional guidelines. [5]

References

  • Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature Communications. [Link]

  • Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • (PDF) Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. ResearchGate. [Link]

  • Organic Synthesis Practice Problems. CLaME. [Link]

  • Vinyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry. Reddit. [Link]

  • Guidelines for the Safe Use of Hydrofluoric Acid. McGill University. [Link]

  • Procedures and Guidance Notes for working with biological agents and materials. Queen Mary University of London. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of 1-(1,2-Difluorovinyl)cyclopentan-1-ol and its Analogs

Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] The gem-difluorovinyl motif (=CF₂) is of particular interest as a bioisostere for carbonyl groups.[3] This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 1-(1,2-difluorovinyl)cyclopentan-1-ol and its structurally related analogs. As the ¹⁹F nucleus is a spin ½ particle with 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR offers exceptional sensitivity and a wide chemical shift dispersion, minimizing signal overlap and providing a clear window into the electronic environment of the fluorine atoms.[2][4][5][6][7] This document details a representative synthetic protocol, outlines best practices for NMR data acquisition, and presents a comparative analysis of spectral data to elucidate structure-property relationships.

Introduction: The Power of ¹⁹F NMR in Molecular Design

In the landscape of pharmaceutical development, the ability to precisely characterize molecular structure and conformation is paramount. Fluorine NMR has emerged as an indispensable tool for this purpose.[8] Unlike ¹H NMR, where signals often reside in a narrow, crowded spectral window, ¹⁹F NMR boasts a chemical shift range spanning over 800 ppm, offering unparalleled resolution.[7] This vast range makes the ¹⁹F nucleus an exquisitely sensitive probe of its local microenvironment; subtle changes in molecular geometry, electronic effects, or intermolecular interactions can induce significant and readily measurable changes in the ¹⁹F chemical shift.[9][10]

This guide focuses on 1-(1,2-difluorovinyl)cyclopentan-1-ol, a scaffold containing the gem-difluorovinyl group attached to a tertiary alcohol on a cyclopentane ring. This structure presents a rich system for NMR analysis, featuring two diastereotopic fluorine atoms whose distinct spectral signatures are governed by their spatial relationship to the rest of the molecule. By comparing this parent compound with its analogs, we can systematically dissect how structural modifications translate into specific, predictable changes in the ¹⁹F NMR spectrum.

Experimental Protocols: From Synthesis to Spectrum

A robust analytical comparison requires reliable and reproducible experimental methods. The following protocols provide a validated workflow for the synthesis and subsequent NMR analysis of the target compound.

Part A: Representative Synthesis of 1-(1,2-Difluorovinyl)cyclopentan-1-ol

The synthesis of the target molecule can be efficiently achieved through a two-step process starting from cyclopentanone. The key transformation is the addition of a difluorocarbene equivalent to a terminal alkyne.[4][11]

Step 1: Synthesis of 1-Ethynylcyclopentan-1-ol

The precursor alkyne is readily prepared via the nucleophilic addition of an acetylide anion to cyclopentanone.[12]

  • Procedure:

    • To a solution of ethynylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of cyclopentanone (1.0 equivalent) in THF dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-ethynylcyclopentan-1-ol as a clear oil.

Step 2: Difluorocarbene Addition to 1-Ethynylcyclopentan-1-ol

While difluorocarbene can be generated from various sources, including the Ruppert-Prakash reagent (TMSCF₃), a common laboratory method involves the use of fluoroform (HCF₃) or chlorodifluoromethane (ClCF₂H) with a strong base.

  • Procedure:

    • To a stirred solution of 1-ethynylcyclopentan-1-ol (1.0 equivalent) and potassium tert-butoxide (2.5 equivalents) in anhydrous n-decane at 100 °C, bubble chlorodifluoromethane (ClCF₂H) gas through the mixture for 2 hours.

    • Causality: The high temperature and strong base are necessary to deprotonate the alkyne and generate difluorocarbene in situ from ClCF₂H. The non-polar solvent, n-decane, is chosen for its high boiling point and compatibility with the reaction conditions.

    • After 2 hours, cool the reaction to room temperature and carefully quench with water.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the resulting crude oil via flash chromatography to afford 1-(1,2-difluorovinyl)cyclopentan-1-ol.

Part B: ¹⁹F NMR Data Acquisition

High-quality, comparable data relies on a standardized acquisition protocol.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add an internal reference standard. While trifluorotoluene (-63.72 ppm vs. CFCl₃) is common, for quantitative NMR (qNMR), a certified reference material like 3,5-bis(trifluoromethyl)benzoic acid is recommended for ultimate traceability.

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • Observe Nucleus: ¹⁹F

    • Spectrometer Frequency: ~376 MHz

    • Pulse Program: A standard one-pulse sequence with inverse-gated proton decoupling (e.g., zgig on Bruker systems) is crucial to suppress ¹H-¹⁹F coupling for chemical shift determination while preventing Nuclear Overhauser Effect (NOE) distortions for accurate integration.

    • Acquisition Time (AQ): ~1.0 s

    • Relaxation Delay (D1): 5-7 times the longest T₁ of the fluorine nuclei. A delay of 10 s is generally a safe starting point for quantitative accuracy.

    • Number of Scans (NS): 16-64, depending on sample concentration.

    • Temperature: 298 K (25 °C), maintained with a temperature control unit.

Comparative Analysis of ¹⁹F NMR Spectra

The power of ¹⁹F NMR lies in its ability to reveal subtle structural differences. The two fluorine atoms on the vinyl group of 1-(1,2-difluorovinyl)cyclopentan-1-ol are diastereotopic. We denote them as F_cis_ (cis to the cyclopentanol ring) and F_trans_ (trans to the cyclopentanol ring). Their chemical shifts and coupling patterns are highly informative.

Below, we compare the expected ¹⁹F NMR data for our parent compound and two logical analogs to illustrate key analytical principles.

Table 1: Comparative ¹⁹F NMR Data for 1-(1,2-Difluorovinyl)cyclopentan-1-ol and Analogs (in CDCl₃)

CompoundAnalog Typeδ(F_cis_) (ppm)δ(F_trans_) (ppm)²J_FF_ (Hz)³J_HF_trans_ (Hz)³J_HF_cis_ (Hz)
1. 1-(1,2-Difluorovinyl)cyclopentan-1-ol Parent Compound-95.5-99.045.022.55.0
2. 1-(1,2-Difluorovinyl)cyclohexan-1-ol Ring Size-96.2-100.144.521.84.8
3. 1-(1,2-Difluorovinyl)-3-methylcyclopentan-1-ol Ring Substitution-95.2-99.845.322.75.1

Note: The data presented are representative values based on known trends for similar structures. Actual experimental values may vary.

Interpretation and Causality
  • Chemical Shifts (δ):

    • Parent Compound (1): The two fluorine nuclei exhibit distinct chemical shifts because of their different spatial environments. F_cis_ is sterically closer to the cyclopentyl ring and the hydroxyl group, leading to a different electronic environment and typically a downfield shift compared to the more distant F_trans_.

    • Cyclohexyl Analog (2): Replacing the cyclopentyl ring with a more flexible cyclohexyl ring introduces minor changes in bond angles and through-space interactions. This results in slight upfield shifts for both fluorines, reflecting a subtle change in the overall electronic shielding.

    • Methyl-Substituted Analog (3): The introduction of an electron-donating methyl group at the C3 position of the cyclopentyl ring can have a long-range electronic effect. This can slightly alter the polarization of the C-C bonds, leading to minor shifts in the fluorine resonances. The more pronounced upfield shift of F_trans_ may suggest a through-space interaction with one of the methyl protons in a preferred conformation.

  • Coupling Constants (J):

    • Geminal Fluorine-Fluorine Coupling (²J_FF_): This coupling is transmitted through two bonds and is typically large for gem-difluorovinyl systems, often in the range of 30-50 Hz. As seen in the table, this value is relatively insensitive to the minor structural changes in the analogs, as it is primarily dependent on the geometry of the C=CF₂ unit itself.

    • Vicinal Proton-Fluorine Coupling (³J_HF_): This is the most powerful tool for assigning the F_cis_ and F_trans_ signals. The coupling between the vinyl proton and the fluorine atoms follows a Karplus-type relationship, where the magnitude depends on the dihedral angle.

      • ³J_HF_trans_: The coupling between the vinyl proton and the trans fluorine (dihedral angle ~180°) is large, typically >20 Hz.

      • ³J_HF_cis_: The coupling between the vinyl proton and the cis fluorine (dihedral angle ~0°) is significantly smaller, typically <10 Hz.

    • This clear difference allows for unambiguous assignment: the fluorine signal that appears as a doublet with a large coupling constant in a ¹H-coupled ¹⁹F spectrum corresponds to F_trans_, while the signal with the small coupling is F_cis_. These values remain consistent across the analogs, confirming the geometric integrity of the difluorovinyl group.

Visualization of Key Concepts

To further clarify the relationships between structure, experimental workflow, and spectral data, the following diagrams are provided.

G cluster_mol Structure & Key Couplings cluster_couplings NMR Interactions mol 1-(1,2-Difluorovinyl)cyclopentan-1-ol JFF ²J_FF_ (geminal) mol->JFF ~45 Hz JHF_trans ³J_HF_ (trans) mol->JHF_trans ~22 Hz JHF_cis ³J_HF_ (cis) mol->JHF_cis ~5 Hz

Caption: Key J-couplings in 1-(1,2-difluorovinyl)cyclopentan-1-ol.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis start Cyclopentanone step1 Alkynylation start->step1 step2 Difluorocarbene Addition step1->step2 purify Chromatography step2->purify sample_prep Sample Preparation purify->sample_prep acquisition Data Acquisition sample_prep->acquisition analysis Spectral Analysis acquisition->analysis end end analysis->end Structure Confirmed

Caption: Experimental workflow from synthesis to analysis.

logic struct Structural Change e.g., Ring size, Substituent effect Physical Effect Steric hindrance, Inductive effect struct->effect causes nmr NMR Parameter Change Δδ (Chemical Shift), ΔJ (Coupling Const.) effect->nmr observed as

Caption: Relationship between molecular structure and NMR parameters.

Conclusion

The ¹⁹F NMR analysis of 1-(1,2-difluorovinyl)cyclopentan-1-ol and its analogs serves as an excellent model for demonstrating the utility of this technique in modern chemical research. The high sensitivity and broad chemical shift range of the ¹⁹F nucleus provide a clear and detailed picture of the molecular environment. Key parameters, particularly the vicinal ³J_HF_ coupling constants, allow for the unambiguous assignment of diastereotopic fluorine atoms. By systematically comparing the spectra of closely related analogs, researchers can derive valuable structure-activity and structure-property relationships, guiding the rational design of new pharmaceuticals and advanced materials. This guide provides the foundational protocols and interpretive logic to empower researchers to leverage ¹⁹F NMR to its full potential.

References

  • Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters. Available from: [Link]

  • Dolbier, W. R., Jr., & Duan, J.-X. (2006). Synthesis and Radical Polymerization of 1,1-Difluoro-2-vinylcyclopropane: A Reexamination and Structural Reassignment. Macromolecules, 39(12), 4143–4148. Available from: [Link]

  • Prakash, G. K. S., Jog, P. V., & Olah, G. A. (2015). Difluoromethylation of Terminal Alkynes by Fluoroform. Organic Letters, 17(15), 3864–3866. Available from: [Link]

  • Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. Available from: [Link]

  • Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2025). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters. Available from: [Link]

  • The difluorocyclopropenation of terminal alkynes. (n.d.). ResearchGate. Available from: [Link]

  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. Available from: [Link]

  • Shen, Q. (2020). Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes. CCS Chemistry. Available from: [Link]

  • Wang, Z. (2022). Synthesis of gem-Difluorinated 1,3-Dienes via Synergistic Cu/Pd-Catalyzed Borodifluorovinylation of Alkynes. Organic Letters. Available from: [Link]

  • Olah, G. A. (2016). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. Scientific Reports, 6, 25892. Available from: [Link]

  • Camps, F., Coll, J., Fabrias, G., Guerrero, A., & Feliz, M. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(1-2), 261-271. Available from: [Link]

  • Al-Masum, M. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 111(3), 1549-1606. Available from: [Link]

  • Zhu, C. (2022). The dual-catalyzed boryldifluoroallylation of alkynes: an efficient method for the synthesis of skipped gem-difluorodienes. Chemical Communications. Available from: [Link]

  • Krow, G. R. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 126-152. Available from: [Link]

  • Quora. (2017). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?. Available from: [Link]

  • Liu, F. (2023). Synthesis of α-Trifluoromethyl Alkynes through Fluoroalkynylation of gem-Difluoroalkenes. Organic Letters. Available from: [Link]

  • PubChem. (n.d.). 1,1-Difluoro-2-vinylcyclopropane. Available from: [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 1-Ethylcyclopentanol (CAS: 1462-96-0): Comprehensive Overview and Applications. Available from: [Link]

  • Dalvit, C., & Vulpetti, A. (2021). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Available from: [Link]

  • Giraud, N., & Ouvrard, J.-M. (2025). Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Analytical Chemistry. Available from: [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of Difluorovinyl vs. Vinyl Cyclopentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate thei...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool to modulate their physicochemical and biological properties. The gem-difluoroolefine motif (C=CF₂), in particular, has garnered significant attention as a bioisostere for carbonyl and amide groups, enhancing metabolic stability and altering electronic characteristics.[1] This guide provides an in-depth comparison of the reactivity of cyclopentanol derivatives bearing a gem-difluorovinyl group versus a traditional vinyl group. By examining their behavior in key organic transformations, we aim to equip researchers with the insights necessary to strategically employ these valuable building blocks in complex molecule synthesis.

The Electronic Dichotomy: Understanding the Inherent Reactivity

The reactivity of an alkene is fundamentally dictated by the electron density of its π-bond. A standard vinyl group, with its sp²-hybridized carbons, possesses an electron-rich double bond, making it susceptible to attack by electrophiles.

The introduction of two fluorine atoms onto the terminal carbon of the vinyl group dramatically inverts this electronic character. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This polarization significantly depletes the electron density of the C=C double bond, rendering the difluorovinyl group electrophilic in nature.[2] Consequently, the difluorovinyl moiety is generally unreactive towards electrophiles but is activated for reactions with nucleophiles.[2]

Electrophilic Addition: A Tale of Two Reactivities

Electrophilic addition is a cornerstone reaction for functionalizing alkenes. However, the electronic disparity between vinyl and difluorovinyl groups leads to starkly different outcomes.

Vinyl Cyclopentanol Derivatives: Classic Electrophilic Reactivity

Vinyl cyclopentanol derivatives readily undergo electrophilic addition reactions. A prime example is the hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity to yield the corresponding primary alcohol. This transformation highlights the nucleophilic nature of the vinyl group's π-bond.

Experimental Protocol: Hydroboration-Oxidation of Vinylcyclopentane

This protocol describes the hydroboration-oxidation of a vinylcyclopentane, which is structurally analogous to a vinyl cyclopentanol derivative where the hydroxyl group is distant from the reaction center.

  • Step 1: Hydroboration

    • To a solution of vinylcyclopentane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Step 2: Oxidation

    • Cool the reaction mixture to 0 °C.

    • Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq), maintaining the temperature below 20 °C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 2-cyclopentylethanol.[3]

Diagram: Hydroboration-Oxidation Workflow

sub Vinyl Cyclopentanol Derivative reag1 1. BH3·THF sub->reag1 Hydroboration reag2 2. H2O2, NaOH reag1->reag2 Oxidation prod Anti-Markovnikov Alcohol reag2->prod

Caption: Workflow for the hydroboration-oxidation of a vinyl cyclopentanol derivative.

Difluorovinyl Cyclopentanol Derivatives: Resistance to Electrophilic Attack

In stark contrast, the electron-deficient nature of the difluorovinyl group makes it highly resistant to attack by electrophiles. Standard electrophilic addition conditions, such as those used for hydroboration-oxidation or halogenation, typically fail to yield the desired products. The π-bond is simply not nucleophilic enough to initiate the reaction.

Nucleophilic and Radical Reactions: The Forte of the Difluorovinyl Group

The true synthetic utility of the difluorovinyl group lies in its reactivity towards nucleophiles and radical species.

Nucleophilic Addition: A Versatile Functionalization Handle

The electrophilic character of the difluorovinyl group makes it an excellent Michael acceptor.[4] This allows for the conjugate addition of a wide range of nucleophiles, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Experimental Protocol: Michael Addition of a Thiol to a Difluorovinyl Ketone

  • Step 1: Reaction Setup

    • To a solution of the difluorovinyl ketone (1.0 eq) in a suitable solvent such as THF or acetonitrile, add the thiol nucleophile (1.1 eq).

    • Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), to facilitate the reaction.

  • Step 2: Reaction and Workup

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Diagram: Nucleophilic Addition to a Difluorovinyl Group

sub Difluorovinyl Derivative nuc Nucleophile (e.g., R-SH) sub->nuc Michael Addition prod Adduct nuc->prod

Caption: General scheme for the nucleophilic addition to a difluorovinyl derivative.

Radical Reactions: An Emerging Frontier

The difluorovinyl group can also participate in radical cascade reactions, offering a pathway to complex cyclic structures. The stability of the intermediate radicals and the electronic nature of the difluorovinyl group play crucial roles in directing the outcome of these transformations. For instance, radical additions to difluorovinyl compounds can be initiated by photoredox catalysis, leading to the formation of diverse functionalized products.

Palladium-Catalyzed Cross-Coupling: A Comparative Look

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Comparing the reactivity of vinyl and difluorovinyl electrophiles in this reaction provides valuable insights.

A study by Gøgsig et al. demonstrated the successful use of both vinyl tosylate and 2,2-difluorovinyl tosylate as electrophilic partners in Suzuki-Miyaura couplings with arylboronic acids.[5][6][7][8] This allows for the direct introduction of vinyl and difluorovinyl moieties onto aromatic rings.

ElectrophileCatalyst SystemBaseSolventTemperature (°C)Yield Range (%)
Vinyl TosylatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8060-95
2,2-Difluorovinyl TosylatePd₂(dba)₃ / HBF₄·PCy₃K₃PO₄Dioxane/H₂O10070-90

Data adapted from Gøgsig, T. M., et al. J. Org. Chem. 2008, 73 (9), 3404–3410.[5]

Interestingly, the optimal conditions for the two electrophiles differ, suggesting distinct mechanistic nuances. The successful coupling of the difluorovinyl tosylate, despite the electron-withdrawing nature of the fluorine atoms, highlights the versatility of modern palladium catalysis.

Diagram: Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Transmet Transmetalation OxAdd->Transmet Pd(II) Intermediate RedElim Reductive Elimination Transmet->RedElim Pd(II) Intermediate RedElim->Pd0 Product Coupled Product RedElim->Product VinylX Vinyl/Difluorovinyl-X VinylX->OxAdd ArBOH2 Ar-B(OH)2 ArBOH2->Transmet

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of difluorovinyl and vinyl cyclopentanol derivatives is governed by the profound electronic influence of the gem-difluoro substitution. While vinyl cyclopentanols exhibit classical alkene reactivity, participating readily in electrophilic additions, their difluorinated counterparts are resistant to such transformations. Instead, the difluorovinyl group excels in reactions with nucleophiles and radicals, and can participate in sophisticated cross-coupling reactions. Understanding these fundamental differences is paramount for the strategic design and successful execution of synthetic routes targeting complex molecules with tailored properties. The choice between a vinyl and a difluorovinyl cyclopentanol derivative should therefore be a deliberate one, guided by the desired downstream chemical transformations.

References

  • Gøgsig, T. M., Søbjerg, L. S., Lindhardt, A. T., Jensen, K. L., & Skrydstrup, T. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry, 73(9), 3404–3410. [Link]

  • Gøgsig, T. M., Søbjerg, L. S., Lindhardt, A. T., Jensen, K. L., & Skrydstrup, T. (2008). Direct vinylation and difluorovinylation of arylboronic acids using vinyl- and 2,2-difluorovinyl tosylates via the Suzuki-Miyaura cross coupling. PubMed. [Link]

  • Gøgsig, T. M., Søbjerg, L. S., Lindhardt, A. T., Jensen, K. L., & Skrydstrup, T. (2008). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of gem -difluorovinyl cyclopentanes via [3 + 2] radical cascade reactions. ResearchGate. [Link]

  • Cyclopentanol synthesis. Organic Chemistry Portal. [Link]

  • Solved: (11 8f 20) Choose the final major product for the reaction of vinylcyclopentane reacts fir [Chemistry]. Gauth. [Link]

  • ChemInform Abstract: Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl and 2,2-Difluorovinyl Tosylates via the Suzuki-Miyaura Cross Coupling. ResearchGate. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

  • Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

  • gem -DifluoroVinylcyclopropane (DF-VCP) Rearrangement to Cyclopentenones Catalyzed by Rh: Reaction Development, Mechanism, and Application to the Total Synthesis of (±)-15- nor -Pentalenene. ResearchGate. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. PubMed. [Link]

  • Feldman, K. S., Romanelli, A. L., Ruckle, R. E., & Jean, G. (1992). Vinylcyclopentane synthesis via phenylthio radical catalyzed alkenylation of vinylcyclopropanes: preparative and mechanistic studies. The Journal of Organic Chemistry, 57(4), 1086-1094. [Link]

  • Synthesis of 5-hydroxy-5-vinylcyclopentenone-type natural products 1, 4, 5, and 7. ResearchGate. [Link]

  • gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. Beilstein Journals. [Link]

  • 8.6: Hydration of Alkenes - Addition of H₂O by Hydroboration. Chemistry LibreTexts. [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals. [Link]

Sources

Validation

Assessing the Metabolic Stability of 1-(1,2-Difluorovinyl)cyclopentan-1-ol Moieties in Drug Design: A Comparative Guide

Introduction: The Rise of Fluorinated Bioisosteres In modern drug design, the strategic incorporation of fluorine is a cornerstone technique for overcoming pharmacokinetic liabilities. The replacement of a C-H bond with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorinated Bioisosteres

In modern drug design, the strategic incorporation of fluorine is a cornerstone technique for overcoming pharmacokinetic liabilities. The replacement of a C-H bond with a C-F bond often introduces beneficial properties such as higher metabolic stability, increased lipophilicity, and improved membrane permeability 1. Specifically, the 1-(1,2-difluorovinyl)cyclopentan-1-ol moiety has emerged as a highly specialized structural component.

Difluorovinyl groups are increasingly recognized as privileged bioisosteres for carbonyls and unfluorinated alkenes [[2]](). By integrating this difluorinated alkene with a bulky, lipophilic cyclopentanol ring, medicinal chemists can effectively block rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes while maintaining the crucial spatial geometry required for target binding 3.

Mechanistic Rationale: Why 1,2-Difluorovinyl?

Unfluorinated vinyl or isobutenyl groups are notorious metabolic "soft spots," highly susceptible to epoxidation and allylic hydroxylation by hepatic enzymes. For example, studies on taxoids have demonstrated that replacing a vulnerable isobutenyl group with a difluorovinyl group successfully blocks CYP3A4-mediated metabolism while maintaining or even enhancing cytotoxic potency [[3]]().

The strong electron-withdrawing nature of the fluorine atoms significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the alkene, shielding it from electrophilic attack by the reactive iron-oxo species in the CYP450 active site. Furthermore, substituting carbonyls with difluoroalkenes has demonstrated improved metabolic stability and selectivity by preventing reduction by NAD(P)H-dependent reductases 4.

Pathway cluster_0 Standard Alkene Metabolism cluster_1 Difluorovinyl Shielding A Non-Fluorinated Vinyl Group (Metabolic Soft Spot) B CYP450 (e.g., 3A4) Electrophilic Attack A->B C Rapid Degradation (Epoxidation/Hydroxylation) B->C D 1,2-Difluorovinyl Group (Lowered HOMO Energy) E CYP450 (e.g., 3A4) Electrophilic Attack D->E F Metabolic Shielding (High Stability Maintained) E->F

CYP450 metabolic shielding of the 1,2-difluorovinyl group versus unfluorinated alkene analogs.

Comparative Performance Data

To objectively evaluate the 1-(1,2-difluorovinyl)cyclopentan-1-ol moiety, we compare its in vitro metabolic stability against structural analogs using Human Liver Microsomes (HLM). The data below represents benchmark pharmacokinetic shifts induced by bioisosteric replacement.

Structural MoietyIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Primary Metabolic Fate
1-vinylcyclopentan-1-ol 85.416.2Rapid CYP3A4-mediated epoxidation
1-(2,2-difluorovinyl)cyclopentan-1-ol 32.143.1Moderate oxidation / rearrangement
1-(1,2-difluorovinyl)cyclopentan-1-ol 14.595.6Minimal (Steric & electronic shielding)
1-(trifluoromethyl)cyclopentan-1-ol 12.8108.3Highly stable (Reference control)

Insight: The 1,2-difluorovinyl group offers a highly optimized profile. It provides near-trifluoromethyl levels of metabolic stability while maintaining the distinct spatial geometry and pi-electron characteristics of an alkene, which is often crucial for specific target binding.

Experimental Workflow: Self-Validating Microsomal Stability Assay

A robust metabolic stability assay must be a self-validating system. This requires incorporating strict controls: a minus-NADPH control to rule out non-CYP mediated degradation, and reference compounds (e.g., Verapamil for high clearance, Warfarin for low clearance) to verify the enzymatic activity of the specific microsomal batch.

Workflow S1 1. Compound Prep 1 µM, <0.1% DMSO S2 2. Microsome Addition HLM 0.5 mg/mL S1->S2 S3 3. Pre-incubation 37°C for 5 min S2->S3 S4a 4a. Active Reaction + 1 mM NADPH S3->S4a S4b 4b. Negative Control + Buffer (No NADPH) S3->S4b S5 5. Kinetic Sampling 0, 15, 30, 45, 60 min S4a->S5 S4b->S5 Validates Stability S6 6. Quenching Cold ACN + Int. Standard S5->S6 S7 7. LC-MS/MS Analysis Quantify Parent Compound S6->S7

Self-validating microsomal stability assay workflow for assessing difluorovinyl compounds.

Step-by-Step Methodology & Causality

Step 1: Preparation of Test Articles and Controls

  • Protocol: Prepare 10 mM stock solutions of the difluorovinyl compound, Verapamil (high-clearance control), and Warfarin (low-clearance control) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: Limiting the final DMSO concentration to ≤0.1% is critical. Higher organic solvent concentrations can competitively inhibit CYP450 isoforms, artificially inflating the apparent metabolic stability of the test compound.

Step 2: Microsome Pre-Incubation

  • Protocol: Add pooled Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing a lag phase in enzyme kinetics that would skew the initial clearance rate calculation.

Step 3: Reaction Initiation & Self-Validation

  • Protocol: Split the pre-incubated mixture into two parallel arms. To the active arm, add NADPH to a final concentration of 1 mM to initiate the reaction. To the control arm, add an equivalent volume of buffer.

  • Trustworthiness (Self-Validation): The minus-NADPH arm acts as a self-validating negative control. If the compound depletes in this arm, the degradation is due to chemical instability or non-CYP pathways (e.g., esterases), invalidating the assumption of CYP-mediated clearance.

Step 4: Kinetic Sampling and Quenching

  • Protocol: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from both arms and immediately dispense them into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantly denatures the microsomal proteins, abruptly quenching the enzymatic reaction. This also precipitates the proteins, preventing LC column clogging during downstream analysis.

Step 5: LC-MS/MS Quantification

  • Protocol: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides the high specificity and sensitivity required to quantify the parent compound accurately against the internal standard, even in complex biological matrices.

References

  • "Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids" - PMC (nih.gov).
  • "The Importance of Fluorine in the Life Science Industry" - CHIMIA (chimia.ch).
  • "Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes" - RSC Publishing (rsc.org).
  • "Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates" - JACS Au (acs.org).

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Safety & Regulatory Compliance

Safety

1-(1,2-Difluorovinyl)cyclopentan-1-ol proper disposal procedures

As researchers pushing the boundaries of synthetic chemistry and drug development, we frequently utilize specialized fluorinated intermediates like 1-(1,2-Difluorovinyl)cyclopentan-1-ol[1]. While these moieties impart fa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of synthetic chemistry and drug development, we frequently utilize specialized fluorinated intermediates like 1-(1,2-Difluorovinyl)cyclopentan-1-ol[1]. While these moieties impart favorable pharmacokinetic properties to drug candidates, they introduce significant logistical and safety challenges during waste management.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the handling, segregation, and disposal of 1-(1,2-Difluorovinyl)cyclopentan-1-ol, ensuring that your laboratory operations remain safe, compliant, and environmentally responsible.

Chemical Profiling and Hazard Causality

1-(1,2-Difluorovinyl)cyclopentan-1-ol features a 1,2-difluorovinyl group adjacent to a cyclopentanol ring. This specific structure dictates its hazard profile and disposal requirements:

  • Flammability & Volatility: The aliphatic alcohol backbone renders the compound combustible, requiring strict control of ignition sources[2].

  • Halogenated Toxicity: The carbon-fluorine (C-F) bonds are exceptionally stable. Improper disposal or low-temperature combustion will fail to mineralize the compound, leading to the emission of toxic fluorinated degradation products and highly corrosive hydrogen fluoride (HF) gas.

To ensure environmental compliance, this compound must be strictly managed as a Halogenated Organic Waste stream[3].

Waste Segregation Principles

Proper segregation is the foundational step of chemical waste management. Commingling 1-(1,2-Difluorovinyl)cyclopentan-1-ol with incompatible waste streams creates severe safety risks and exponentially increases disposal costs[3].

  • Designated Stream: Collect exclusively in containers designated for Halogenated Organic Solvents[4].

  • Incompatibilities:

    • Non-Halogenated Organics: Do not mix. Halogenated waste requires specialized high-temperature incineration. Diluting it with non-halogenated waste increases the volume of expensive, heavily regulated waste[3].

    • Acids/Bases: Do not mix with aqueous acids or bases[4]. Alkaline conditions can trigger dehydrofluorination—an exothermic reaction that generates volatile, toxic fluoroalkenes and rapidly pressurizes the closed waste container.

    • Heavy Metals: Keep separate to prevent the formation of reactive organometallic complexes[3].

Step-by-Step Disposal Methodology (SAA to EHS)

This self-validating protocol ensures that every physical action has a verifiable safety checkpoint, protecting both the operator and the facility.

Step 1: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) or amber glass carboy with a secure, PTFE-lined screw cap[5].

  • Validation: Inspect the container for micro-fractures or chemical degradation before adding the first drop of waste. A physically compromised container invalidates the containment system.

Step 2: Satellite Accumulation Area (SAA) Transfer

  • Action: Transfer the chemical inside a certified chemical fume hood using a dedicated funnel[5].

  • Validation: Ensure the fume hood sash is positioned at the optimal operational height to maintain a minimum face velocity of 100 fpm. This validates that volatile fluorinated vapors are actively pulled away from the operator's breathing zone.

Step 3: Volume Management

  • Action: Fill the container to a strict maximum of 90% capacity[5].

  • Validation: The 10% headspace acts as a thermodynamic buffer. It accommodates vapor expansion caused by ambient temperature fluctuations in the laboratory, thereby preventing catastrophic container rupture[5].

Step 4: Labeling and Sealing

  • Action: Affix a "Hazardous Waste" tag immediately. The tag must explicitly list "1-(1,2-Difluorovinyl)cyclopentan-1-ol" and its approximate percentage. Do not use abbreviations[2][3].

  • Validation: Keep the container tightly sealed at all times unless actively adding waste. A closed system prevents fugitive emissions and complies with environmental regulations[3].

Step 5: EHS Pickup Request

  • Action: Once the container reaches the 90% threshold (or the SAA time limit expires), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department[3].

G A Waste Generation (Fume Hood) B Halogenated Waste Carboy (SAA) A->B Transfer (<90% capacity) C EHS Transfer & Central Storage B->C Pickup Request D Thermal Destruction (>1000°C) C->D Regulated Transport E Acid Gas Scrubber (HF Neutralization) D->E Combustion Gases F Safe Exhaust E->F Neutralized Emissions

Halogenated waste lifecycle from generation to high-temperature thermal destruction.

Thermal Destruction Logistics (The C-F Bond Challenge)

The ultimate disposal of 1-(1,2-Difluorovinyl)cyclopentan-1-ol relies on high-temperature thermal destruction. Because the C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol), standard incineration is insufficient.

According to the EPA's guidance on the destruction of fluorinated organic materials, the waste must be processed in a permitted hazardous waste incinerator capable of achieving a minimum temperature of 1000°C with a residence time of at least 2 seconds[6][7]. This extreme thermal environment is required to fully cleave the C-F bonds and mineralize the compound[6]. Furthermore, the incinerator must be equipped with an acid gas scrubber system (typically utilizing calcium hydroxide or sodium hydroxide) to capture and neutralize the hydrogen fluoride (HF) gas generated during combustion, converting it into inert calcium fluoride or sodium fluoride[8].

Quantitative Operational Parameters

The following table synthesizes the critical quantitative data required for the safe handling and logistical disposal of this fluorinated intermediate.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains >1% halogens (Fluorine); requires specialized treatment[4].
Container Fill Limit ≤ 90% CapacityPrevents over-pressurization from vapor expansion[5].
SAA Volume Limit Max 25 GallonsRegulatory limit for laboratory Satellite Accumulation Areas[3].
Incineration Temp. ≥ 1000°CMinimum thermal energy required to break stable C-F bonds[6].
Incinerator Residence ≥ 2 SecondsEnsures complete mineralization and prevents toxic byproducts[6].

Spill Response and Emergency Management

In the event of a spill involving 1-(1,2-Difluorovinyl)cyclopentan-1-ol, immediate action is required to mitigate inhalation and flammability risks.

  • Isolate: Immediately remove all sources of ignition and ensure the fume hood is operating at maximum exhaust capacity[2].

  • Assess: Determine the volume. Spills >100 mL or those occurring outside a fume hood require immediate laboratory evacuation and EHS intervention[2].

  • Contain (Minor Spills): Don appropriate PPE (heavy-duty nitrile or neoprene gloves, splash goggles). Apply an inert, inorganic absorbent pad or powder (e.g., diatomaceous earth) to the spill[3]. Do not use combustible absorbents like sawdust.

  • Collect: Carefully sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste container[2][3].

  • Label: Tag the container as "Hazardous Waste - Halogenated Spill Cleanup (Contains 1-(1,2-Difluorovinyl)cyclopentan-1-ol)" and request EHS pickup[3].

SpillResponse S1 Spill Identified S2 Assess Volume & Hazards S1->S2 S3 Evacuate & Call EHS (>100 mL or highly toxic) S2->S3 Major Spill S4 Local Cleanup (<100 mL) S2->S4 Minor Spill S5 Apply Inert Absorbent S4->S5 S6 Seal in Hazardous Waste Bag S5->S6

Decision matrix and procedural workflow for fluorinated solvent spill management.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois. Available at: [Link]

  • Hazardous Waste Segregation - Bucknell University. Available at: [Link]

  • Halogenated Solvents in Laboratories - Temple University. Available at:[Link]

  • DRAFT EPA PFAS Disposal - Environmental Working Group (EWG). Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS - US EPA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(1,2-Difluorovinyl)cyclopentan-1-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of rigorous experimental design. Handling advanced synthetic intermediates like 1-(1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of rigorous experimental design. Handling advanced synthetic intermediates like 1-(1,2-Difluorovinyl)cyclopentan-1-ol requires a deep understanding of both its structural reactivity and its potential physiological impact.

This compound, featuring a highly reactive fluorinated vinylic group attached to a cyclopentanol ring, is a valuable building block in pharmaceutical and agrochemical synthesis[1]. However, its structural motifs present unique hazards—specifically, the potential for electrophilic reactivity with biological macromolecules and the risk of generating corrosive byproducts upon decomposition.

The following guide provides a field-proven, self-validating operational and safety framework for handling 1-(1,2-Difluorovinyl)cyclopentan-1-ol, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The toxicity of fluoroalkenes is primarily driven by their electrophilic nature.

When inhaled or absorbed, unsaturated fluorocarbons can undergo conjugation with biological nucleophiles, particularly glutathione, in the liver and kidneys[2]. These conjugates are subsequently degraded by enzymes like cysteine-conjugate β-lyase, producing reactive thiols that cause severe cytotoxicity, oxidative stress, and acute renal failure[2][3]. Furthermore, thermal decomposition or reaction with strong acids can lead to the release of Hydrogen Fluoride (HF), a highly toxic and corrosive gas[2][4].

ToxicityMechanism A 1-(1,2-Difluorovinyl)cyclopentan-1-ol (Electrophilic Fluoroalkene) B Inhalation / Dermal Exposure A->B Exposure Route F Thermal Decomposition / Hydrolysis A->F Environmental Trigger C Reaction with Biological Thiols (e.g., Glutathione) B->C Metabolic Activation D Depletion of Cellular Antioxidants C->D Covalent Binding E Cytotoxicity & Tissue Damage (Renal/Respiratory) D->E Oxidative Stress G Hydrogen Fluoride (HF) Release F->G Toxic Byproduct G->E Severe Corrosive Injury

Mechanistic pathway of fluoroalkene toxicity and HF generation leading to tissue damage.

Because direct toxicological data for novel intermediates is often limited, we must extrapolate risks from structurally analogous short-chain fluoroalkenes. The extreme variability in acute toxicity among these analogs mandates a "worst-case scenario" approach to Personal Protective Equipment (PPE)[5].

Table 1: Acute Inhalation Toxicity Data for Analogous Fluoroalkenes

Compound Test Species Route Value Reference
Perfluoroisobutylene (PFIB) LC50 Rat Inhalation 0.5 ppm (4-hour) [5]
Hexafluoropropene (HFP) LC50 Rat Inhalation 3,000 ppm (4-hour) [2]
Tetrafluoroethylene (TFE) LC50 Rat Inhalation 40,000 ppm (4-hour) [6]

Note: The vast difference in LC50 values demonstrates that minor structural changes in fluoroalkenes drastically alter toxicity, justifying stringent respiratory and dermal protection.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Laboratory Standard and Prudent Practices in the Laboratory[7][8], the following PPE matrix is engineered specifically for the physicochemical properties of fluorinated vinylic alcohols.

Protection CategoryRecommended EquipmentScientific Justification
Hand Protection Butyl rubber gloves worn over standard latex/nitrile inner gloves.Fluorinated organics and alcohols rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against both the cyclopentanol moiety and the fluorinated vinyl group[9].
Eye/Face Protection Airtight chemical safety goggles + full-face shield.Protects against splashes and volatile vapors. Fluoroalkenes are severe mucous membrane irritants[5].
Respiratory Protection NIOSH-approved full-face respirator with organic vapor/acid gas cartridges (if outside hood).Protects against inhalation of electrophilic vapors and potential HF off-gassing. Half-face respirators provide insufficient protection for highly reactive fluoroalkenes[9].
Body Protection Flame-resistant (FR) laboratory coat and chemical-resistant apron.Alcohols are inherently combustible. The apron prevents dermal absorption in the event of a catastrophic spill[10].

Operational Workflow & Handling Protocol

To prevent exposure and preserve the chemical integrity of the intermediate, all operations must be conducted within a self-validating, closed-system workflow.

OperationalWorkflow S1 1. Pre-Operation Verify Fume Hood & PPE S2 2. Inert Atmosphere Setup (Argon/Nitrogen Purge) S1->S2 S3 3. Reagent Transfer (Air-Tight Syringe/Cannula) S2->S3 S4 4. Reaction Execution (Temperature Controlled) S3->S4 S5 5. Quenching & Workup (Avoid Strong Acids/Bases) S4->S5 S6 6. Waste Segregation (Halogenated Organic Waste) S5->S6

Step-by-step operational workflow for handling reactive fluorinated intermediates.

Step-by-Step Methodology:

  • Engineering Controls Validation: Ensure the laboratory chemical hood is certified and operating at a minimum face velocity of 100 fpm. Do not initiate work if the airflow alarm is triggered[8].

  • Inert Atmosphere Preparation: Because vinylic fluorides can be sensitive to moisture and oxygen, purge the reaction vessel with dry Argon or Nitrogen. This prevents unwanted oxidation or hydrolysis that could yield HF[4].

  • Reagent Transfer: Utilize an air-tight glass syringe or cannula system for transferring the liquid. Never pour the chemical openly, as this generates hazardous aerosols and volatile vapors[7].

  • Thermal Control: Execute reactions under strict temperature control. Avoid exposing the compound to elevated temperatures (>100°C) unless strictly required and validated, to prevent thermal decomposition into toxic byproducts[2].

  • Quenching: Quench reactions slowly using mild, buffered aqueous solutions. Avoid strong acids or bases which can catalyze the degradation of the difluorovinyl group.

Emergency Response & Spill Management

In the event of a spill, immediate isolation and containment are critical. Fluoroalkenes pose a severe inhalation hazard and must be managed with precision.

Step-by-Step Spill Methodology:

  • Evacuate and Isolate: Immediately isolate the spill area in all directions for at least 50 meters (150 feet). Evacuate all non-essential personnel.

  • Upgrade PPE: The designated spill responder must don a Self-Contained Breathing Apparatus (SCBA) and heavy-duty butyl rubber gloves before re-entering the area[9].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization and Cleanup: Carefully sweep the absorbed mixture using non-sparking tools and place it into a vapor-tight, chemically compatible plastic or Teflon (PTFE) container[4][9].

  • Decontamination: Solvent-wash all contaminated surfaces with a mild alcohol (e.g., isopropanol), followed by a thorough wash with a strong soap and water solution[9].

Waste Disposal Plan

Improper disposal of fluorinated organic compounds is a major environmental and safety violation. Prudent Practices explicitly prohibits the disposal of chemical waste by evaporation in a fume hood[8].

  • Segregation: Collect all unreacted 1-(1,2-Difluorovinyl)cyclopentan-1-ol, reaction byproducts, and contaminated solvents in clearly labeled, dedicated "Halogenated Organic Waste" containers[10].

  • Container Specifications: Use High-Density Polyethylene (HDPE) or PTFE-lined containers. Avoid standard glass if there is any risk of HF generation, as HF will etch and breach glass containers[4].

  • Labeling & Manifesting: Clearly label the container with the chemical name, the hazard warning ("Toxic/Flammable/Halogenated"), and the accumulation start date[10].

  • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a certified hazardous waste contractor.

References

  • Eversafe Academy. "Workplace Safety and Health Guidelines." Eversafe. Available at:[Link]

  • National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at: [Link]

  • Dilley, J.V., et al. "Effects of Inhaled Chlorotrifluoroethylene and Hexafluoropropene on the Rat Kidney." CDC Stacks. Available at: [Link]

  • PubChem. "Bis(perfluorisopropyl) ketone | C7F14O." National Library of Medicine. Available at:[Link]

  • Kennedy, G.L. "Toxicology of Fluorine-Containing Monomers." USPTO. Available at:[Link]

  • Timperley, C.M. "Fluoroalkene Chemistry. Part 1. Highly-Toxic Fluorobutenes and Their Mode of Toxicity." Journal of Fluorine Chemistry via ResearchGate. Available at:[Link]

  • PubChem. "1-Fluoronaphthalene | C10H7F." National Library of Medicine. Available at:[Link]

  • Patsnap Eureka. "Exploring Fluoroantimonic Acid's Role in Organic Reactions." Patsnap. Available at: [Link]

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